Sonepiprazole hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERFPJRWBLXAM-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sonepiprazole Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride is a phenylpiperazine derivative that has been investigated for its potential as an antipsychotic agent. Its primary mechanism of action is as a highly selective antagonist of the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of the core pharmacology of sonepiprazole, including its receptor binding profile, downstream signaling effects, and preclinical and clinical findings. In addition to its well-established D4 antagonism, this document also details a secondary mechanism of action: the inhibition of carbonic anhydrase enzymes. Detailed experimental methodologies for key assays, quantitative data summaries, and visualizations of relevant pathways and workflows are provided to offer a thorough understanding of sonepiprazole's pharmacodynamics.
Introduction
The dopamine D4 receptor has long been a target of interest for the development of novel antipsychotics. Its localization in cortical and limbic brain regions, coupled with the high affinity of the atypical antipsychotic clozapine (B1669256) for this receptor, suggested that selective D4 antagonists could offer therapeutic benefits for schizophrenia with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade. Sonepiprazole (formerly known as U-101,387) was developed as a highly selective D4 receptor antagonist to test this hypothesis. While clinical trials in schizophrenia did not demonstrate efficacy, the study of sonepiprazole has provided valuable insights into the role of the D4 receptor in brain function and disease. Furthermore, the discovery of its potent carbonic anhydrase inhibitory activity reveals a dual pharmacological profile that warrants further investigation.
Primary Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole is a potent and selective competitive antagonist of the dopamine D4 receptor. Its high affinity for the D4 receptor and substantial selectivity over other dopamine receptor subtypes and other neurotransmitter receptors are central to its pharmacological profile.
Receptor Binding Affinity
Sonepiprazole exhibits nanomolar affinity for the human dopamine D4 receptor. In vitro studies have demonstrated its high selectivity, with significantly lower affinity for D1, D2, and D3 receptors, as well as for serotonin, adrenergic, and histamine (B1213489) receptors.[1][2]
Table 1: Receptor Binding Affinities (Ki) of Sonepiprazole
| Receptor | Binding Affinity (Ki) |
| Dopamine D4 | 10 nM[1][2] |
| Dopamine D1 | > 2,000 nM[1] |
| Dopamine D2 | > 2,000 nM[1] |
| Dopamine D3 | > 2,000 nM[1] |
| Serotonin 1A | > 2,000 nM[1] |
| Serotonin 2 | > 2,000 nM[1] |
| α1-Adrenergic | > 2,000 nM[1] |
| α2-Adrenergic | > 2,000 nM[1] |
Downstream Signaling
As a D4 receptor antagonist, sonepiprazole blocks the intracellular signaling cascades initiated by dopamine binding. The D4 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this interaction, sonepiprazole prevents the dopamine-mediated inhibition of adenylyl cyclase.
Secondary Mechanism of Action: Carbonic Anhydrase Inhibition
A notable secondary mechanism of action for sonepiprazole is its potent inhibition of human carbonic anhydrases (hCAs). This activity is attributed to the sulfonamide group in its chemical structure.
Inhibitory Activity against Carbonic Anhydrase Isoforms
Sonepiprazole has been shown to inhibit several catalytically active hCA isoforms, with particularly potent inhibition of the brain-associated isoform hCA VII.
Table 2: Carbonic Anhydrase Inhibition Constants (Ki) of Sonepiprazole
| Isoform | Inhibition Constant (Ki) |
| hCA I | Potent Inhibition (specific Ki not stated in provided results) |
| hCA II | Potent Inhibition (specific Ki not stated in provided results) |
| hCA VII | 2.9 nM |
| hCA XII | Potent Inhibition (specific Ki not stated in provided results) |
| hCA III | No significant inhibition |
| hCA IV | No significant inhibition |
Note: The provided search results highlight potent inhibition but do not consistently provide specific Ki values for all isoforms.
Mechanism of Carbonic Anhydrase Inhibition
X-ray crystallography studies have revealed that the sulfonamide moiety of sonepiprazole coordinates with the zinc ion in the active site of carbonic anhydrases, which is a characteristic interaction for this class of inhibitors.
Preclinical Pharmacology
In Vitro and In Vivo Models
Sonepiprazole has been evaluated in a range of preclinical models to characterize its pharmacological effects.
-
Prepulse Inhibition (PPI): In animal models, sonepiprazole has been shown to reverse deficits in prepulse inhibition induced by the dopamine agonist apomorphine. This suggests a potential role in modulating sensorimotor gating, a process that is often impaired in schizophrenia.
-
Cognitive Function: Studies in non-human primates have indicated that sonepiprazole can prevent stress-induced cognitive deficits.
-
Locomotor Activity: Unlike typical antipsychotics that act on D2 receptors, sonepiprazole does not appear to alter spontaneous locomotor activity on its own, nor does it block the behavioral effects of amphetamine. This profile suggests a lower propensity for motor side effects.
Clinical Trials
A significant clinical trial evaluated the efficacy of sonepiprazole for the treatment of schizophrenia.
Schizophrenia Clinical Trial
A placebo-controlled clinical trial involving 467 hospitalized patients with schizophrenia was conducted to assess the efficacy of sonepiprazole.[3]
-
Design: Patients were treated with sonepiprazole, olanzapine (B1677200) (as a positive control), or placebo once daily for 6 weeks.[3]
-
Primary Efficacy Endpoint: The primary outcome measure was the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks.[3]
-
Results: The trial found no statistically significant differences between any dose of sonepiprazole and placebo on the primary or any secondary efficacy endpoints.[3] In contrast, olanzapine demonstrated statistically significant improvements over placebo.[3]
Pharmacokinetics
Experimental Protocols
Dopamine D4 Receptor Binding Assay (General Protocol)
This protocol describes a typical competitive radioligand binding assay used to determine the affinity of a compound for the D4 receptor.
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.
-
Competitive Binding: A constant concentration of a radiolabeled D4 receptor ligand (e.g., [3H]-spiperone or a more selective D4 radioligand) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (sonepiprazole).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Carbonic Anhydrase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of a compound against carbonic anhydrase.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzyme and a suitable substrate (e.g., p-nitrophenyl acetate (B1210297) for esterase activity or CO2-saturated water for hydratase activity) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor Preparation: Sonepiprazole is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the different concentrations of sonepiprazole. The reaction is then initiated by the addition of the substrate.
-
Detection:
-
Esterase Activity: The hydrolysis of p-nitrophenyl acetate produces p-nitrophenol, a colored product whose absorbance can be measured spectrophotometrically over time.
-
Hydratase Activity: The hydration of CO2 produces protons, leading to a change in pH that can be monitored using a pH indicator and a stopped-flow spectrophotometer.
-
-
Data Analysis: The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki is then calculated based on the type of inhibition observed.
Conclusion
Sonepiprazole hydrochloride is a highly selective dopamine D4 receptor antagonist with a secondary mechanism of action as a potent carbonic anhydrase inhibitor. While it did not demonstrate efficacy in clinical trials for schizophrenia, its unique pharmacological profile has contributed to a greater understanding of the D4 receptor's role in the central nervous system. The dual antagonism of the D4 receptor and inhibition of carbonic anhydrase may present opportunities for exploring its therapeutic potential in other neurological or psychiatric disorders. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of sonepiprazole and related compounds.
References
- 1. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innovationscns.com [innovationscns.com]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole hydrochloride, also known as U-101387, is a potent and selective dopamine (B1211576) D4 receptor antagonist that was investigated for the treatment of schizophrenia. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assays, a summary of its quantitative data, and visualizations of its synthetic workflow and proposed signaling pathway. While Sonepiprazole did not demonstrate efficacy in clinical trials for schizophrenia and its development was discontinued, the information presented here serves as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology.
Discovery and Rationale
Sonepiprazole was developed as a highly selective antagonist for the dopamine D4 receptor. The rationale for its development stemmed from the observation that the atypical antipsychotic drug, clozapine, which has superior efficacy in treating schizophrenia, exhibits a high affinity for the D4 receptor. This led to the hypothesis that selective blockade of the D4 receptor could provide antipsychotic efficacy with a reduced side-effect profile compared to typical antipsychotics that primarily target the D2 receptor. Sonepiprazole, a phenylpiperazine derivative, emerged from a medicinal chemistry program aimed at identifying such selective D4 antagonists.[1][2]
Synthesis of this compound
The synthesis of Sonepiprazole, chemically named (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, was first reported by TenBrink et al. in 1996. The synthesis involves a multi-step process, which is outlined below.
Synthetic Workflow
Experimental Protocol for Synthesis
The following is a representative, detailed protocol for the synthesis of this compound, based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of (S)-1-(2-Bromoethyl)isochroman
-
Acylation: To a solution of isochroman in a suitable solvent (e.g., dichloromethane), add bromoacetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Reduction: The resulting ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (B1222165) in methanol.
-
Bromination: The alcohol is then converted to the bromide by treatment with a brominating agent like phosphorus tribromide in an appropriate solvent.
-
Purification: The crude (S)-1-(2-bromoethyl)isochroman is purified by column chromatography.
Step 2: Synthesis of 1-(4-Nitrophenylsulfonyl)piperazine
-
To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add 4-nitrobenzenesulfonyl chloride and a base (e.g., triethylamine) at 0 °C.
-
Stir the reaction mixture at room temperature until completion.
-
The product is isolated by extraction and purified by recrystallization.
Step 3: Synthesis of (S)-4-[4-[2-(Isochroman-1-yl)ethyl]-piperazin-1-yl]-4-nitrobenzenesulfonamide
-
A mixture of (S)-1-(2-bromoethyl)isochroman, 1-(4-nitrophenylsulfonyl)piperazine, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 4: Synthesis of Sonepiprazole (Free Base)
-
The nitro group of (S)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl]-4-nitrobenzenesulfonamide is reduced to an amine. This can be achieved by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent such as tin(II) chloride.
-
The product, Sonepiprazole free base, is isolated and purified.
Step 5: Synthesis of this compound
-
The purified Sonepiprazole free base is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or ethanol) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Profile
Mechanism of Action and Signaling Pathway
Sonepiprazole acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o).
References
Sonepiprazole Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole hydrochloride is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been investigated for its potential as an antipsychotic agent. This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods for its characterization. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are presented to support further research and development efforts.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (S)-4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide hydrochloride | IUPAC |
| Molecular Formula | C₂₁H₂₈ClN₃O₃S | [1] |
| Molecular Weight | 437.98 g/mol | [1] |
| CAS Number | 170857-36-0 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO. | [1] |
| DMF: 30 mg/mL | [2] | |
| DMSO: 30 mg/mL | [2] | |
| Ethanol (B145695): 0.2 mg/mL | [2] | |
| UV Maximum Absorption (λmax) | 265 nm | [2] |
| Computed XLogP3 | 2.2 | [3] |
Synthesis and Purification
The synthesis of the Sonepiprazole free base was first reported by TenBrink et al. in the Journal of Medicinal Chemistry. The following is a representative protocol for the synthesis of Sonepiprazole and its subsequent conversion to the hydrochloride salt, based on the original literature and general synthetic methodologies for similar compounds.
Synthesis of (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide (B165840)
The synthesis involves the coupling of (S)-1-(2-chloroethyl)isochroman with 1-(4-sulfamoylphenyl)piperazine.
-
Step 1: Preparation of (S)-1-(2-chloroethyl)isochroman: This intermediate can be synthesized from (S)-isochroman-1-methanol through a two-step process involving tosylation followed by displacement with a chloride source.
-
Step 2: Coupling Reaction: (S)-1-(2-chloroethyl)isochroman is reacted with 1-(4-sulfamoylphenyl)piperazine in a suitable solvent such as acetonitrile (B52724) or DMF, in the presence of a base like potassium carbonate, and heated to drive the reaction to completion.
-
Step 3: Work-up and Purification of the Free Base: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude Sonepiprazole free base, which can be purified by column chromatography on silica (B1680970) gel.
Preparation of this compound
-
Step 1: Salt Formation: The purified Sonepiprazole free base is dissolved in a suitable solvent like ethanol or methanol.
-
Step 2: Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or diethyl ether) is added dropwise to the solution of the free base with stirring.
-
Step 3: Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to enhance precipitation. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Purification by Recrystallization
The crude this compound can be further purified by recrystallization.
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For piperazine (B1678402) hydrochloride salts, polar protic solvents like ethanol, methanol, or a mixture of alcohol and water are often effective.
-
Procedure: The crude salt is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity and potency of this compound. While a specific monograph is not available, a general method can be developed based on methods for similar antipsychotic drugs.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm or at the λmax of 265 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Standards and samples are typically dissolved in the mobile phase or a compatible diluent.
Spectral Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzenesulfonamide and isochroman (B46142) moieties, as well as the aliphatic protons of the piperazine ring and the ethyl linker. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide, S=O stretching of the sulfonyl group, C-N stretching of the piperazine, and C-O-C stretching of the isochroman ether linkage.
Mechanism of Action and Signaling Pathway
Sonepiprazole acts as a selective antagonist of the dopamine D4 receptor.[2] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit.
Dopamine D4 Receptor Signaling Pathway
References
Sonepiprazole Hydrochloride: A Deep Dive into its High Selectivity for the Dopamine D4 Receptor
For Immediate Release
This technical whitepaper provides an in-depth analysis of the pharmacological profile of sonepiprazole (B1681054) hydrochloride (U-101387), focusing on its remarkable selectivity as an antagonist for the dopamine (B1211576) D4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. Herein, we consolidate quantitative binding data, detail experimental methodologies, and visualize key pathways and processes to offer a comprehensive understanding of sonepiprazole's mechanism of action at its primary target.
Introduction
Sonepiprazole is a phenylpiperazine derivative that has been extensively studied for its potent and selective antagonist activity at the dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it a target of interest for the development of novel therapeutics for neuropsychiatric disorders. Sonepiprazole emerged as a key tool compound to elucidate the physiological and pathological roles of the D4 receptor.
Quantitative Receptor Binding Profile of Sonepiprazole
Sonepiprazole's high affinity and selectivity for the dopamine D4 receptor have been quantified through extensive radioligand binding assays. The following tables summarize the inhibition constants (Ki) of sonepiprazole at various neurotransmitter receptors.
Table 1: Sonepiprazole Binding Affinity for Dopamine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine D4.2 | Human | 10.1 | [2] |
| Dopamine D4 | Rat | 3.6 | [3] |
| Dopamine D1 | - | > 2,000 | [4] |
| Dopamine D2 | Rat | 5147 | [3] |
| Dopamine D2 | - | > 2,000 | [4] |
| Dopamine D3 | - | > 2,000 | [4] |
Table 2: Sonepiprazole Binding Affinity for Other Neurotransmitter Receptors
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT1A | > 2,000 | [4] |
| Serotonin 5-HT2 | > 2,000 | [4] |
| α1-Adrenergic | > 2,000 | [4] |
| α2-Adrenergic | > 2,000 | [4] |
| Histamine H1 | 7430 | [3] |
The data clearly illustrate the exceptional selectivity of sonepiprazole for the dopamine D4 receptor, with Ki values in the low nanomolar range, compared to micromolar or lower affinity for other dopamine receptor subtypes and a range of other neurotransmitter receptors.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by its endogenous ligand, dopamine, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Sonepiprazole, as a selective antagonist, blocks this signaling pathway by preventing dopamine from binding to the D4 receptor.
References
The Role of PNU-101387G in Elucidating Dopamine D4 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-101387G, also known as Sonepiprazole, is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1] Contrary to any classification as an agonist, its utility in research and drug development stems from its ability to selectively block the D4 receptor, thereby enabling the elucidation of the receptor's physiological and pathophysiological roles. This technical guide provides an in-depth overview of PNU-101387G, its pharmacological profile, its application in studying D4 receptor signaling, and detailed methodologies for its use in key experiments.
Core Pharmacology of PNU-101387G
PNU-101387G is a member of the phenylpiperazine class of compounds.[1] Its primary mechanism of action is the competitive blockade of the dopamine D4 receptor.
Binding Affinity and Selectivity
PNU-101387G exhibits a high affinity for the dopamine D4 receptor with remarkable selectivity over other dopamine receptor subtypes and other monoamine receptors. This high selectivity is crucial for its use as a pharmacological tool to isolate and study D4 receptor-specific functions.
| Receptor Subtype | Binding Affinity (Ki, nM) | Species/System | Reference |
| Dopamine D4.2 | 10 | Clonal Cell Lines | [1] |
| Dopamine D1 | > 2000 | Clonal Cell Lines | [1] |
| Dopamine D2 | > 2000 | Clonal Cell Lines | [1] |
| Dopamine D3 | > 2000 | Clonal Cell Lines | [1] |
| Serotonin 1A | > 2000 | Clonal Cell Lines | [1] |
| Serotonin 2 | > 2000 | Clonal Cell Lines | [1] |
| α1-Adrenergic | > 2000 | Clonal Cell Lines | [1] |
| α2-Adrenergic | > 2000 | Clonal Cell Lines | [1] |
| Histamine H1 | > 2000 | Clonal Cell Lines | [1] |
Functional Antagonism
In functional assays, PNU-101387G demonstrates clear antagonist properties. It effectively blocks the agonist-induced inhibition of cyclic AMP (cAMP) formation, a hallmark of D4 receptor activation through its coupling to Gi/o proteins. Importantly, PNU-101387G does not exhibit intrinsic agonist activity; it does not modulate cAMP levels on its own.[1]
D4 Receptor Signaling Pathways Modulated by PNU-101387G
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gi/o pathway to inhibit adenylyl cyclase.[2] However, evidence also points to its involvement in other signaling cascades. PNU-101387G, as a selective antagonist, is a vital tool for dissecting these pathways.
Canonical Gi/o-cAMP Pathway
The primary and most well-characterized signaling pathway for the D4 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. PNU-101387G blocks this entire cascade by preventing the initial binding of dopamine.
Non-Canonical Signaling Pathways
D4 receptor activation has also been shown to modulate other signaling pathways, including the ERK and Akt pathways, and to influence CaMKII activity.[3][4][[“]][6] PNU-101387G can be utilized to confirm the D4-receptor specificity of these non-canonical signaling events. For example, if a cellular response mediated by ERK is hypothesized to be D4-dependent, pretreatment with PNU-101387G should abolish this effect.
Key Experimental Applications and Protocols
PNU-101387G is instrumental in a variety of in vitro and in vivo experimental paradigms to probe D4 receptor function.
In Vitro Characterization
These assays are fundamental for determining the binding affinity (Ki) of PNU-101387G for the D4 receptor and its selectivity against other receptors.
Experimental Protocol: Competitive Radioligand Binding
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4.2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A suitable radioligand, such as [3H]spiperone, is used at a concentration near its Kd for the D4 receptor.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of PNU-101387G in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of PNU-101387G. The IC50 value (concentration of PNU-101387G that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
These assays confirm the antagonist activity of PNU-101387G by measuring its ability to block agonist-induced changes in intracellular cAMP levels.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line stably expressing the D4 receptor (e.g., CHO cells).
-
Pre-incubation: Pre-incubate the cells with various concentrations of PNU-101387G.
-
Stimulation: Stimulate the cells with a D2/D4 receptor agonist, such as quinpirole, in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[1]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the log concentration of PNU-101387G. The IC50 value represents the concentration of PNU-101387G that reverses 50% of the agonist-induced inhibition of cAMP.
In Vivo Studies
PNU-101387G's good oral bioavailability and brain penetration make it a valuable tool for in vivo research.[1]
Studies in non-human primates have utilized PNU-101387G to investigate the role of D4 receptors in cognitive functions, particularly those governed by the prefrontal cortex.
Experimental Protocol: Reversal of Stress-Induced Cognitive Deficits in Monkeys
-
Animal Model: Rhesus monkeys trained on a delayed response task to assess working memory.
-
Pharmacological Stressor: Induce a cognitive deficit using a pharmacological stressor like FG7142.
-
PNU-101387G Administration: Administer PNU-101387G (e.g., 0.1-0.8 mg/kg) prior to the administration of the stressor and the behavioral task.
-
Behavioral Testing: Assess the monkeys' performance on the delayed response task.
-
Data Analysis: Compare the task performance of monkeys treated with PNU-101387G and the stressor to those treated with the stressor alone to determine if PNU-101387G can prevent or reverse the cognitive deficits.
| In Vivo Study | Animal Model | PNU-101387G Doses | Key Finding | Reference |
| Cognitive Function | Rhesus Monkeys | 0.1-0.8 mg/kg | Dose-dependently reversed stress-induced working memory deficits. | |
| Dopamine Release | Anesthetized Rats | 1.0 mg/kg | Significantly increased dopamine release in the prefrontal cortex. |
Conclusion
PNU-101387G (Sonepiprazole) is an indispensable pharmacological tool for the study of dopamine D4 receptor function. Its high selectivity and potent antagonist activity allow researchers to dissect the specific contributions of the D4 receptor to complex signaling networks and physiological processes. The experimental protocols outlined in this guide provide a framework for leveraging PNU-101387G to further unravel the intricacies of D4 receptor biology, which has implications for understanding and potentially treating a range of neuropsychiatric disorders. Despite its failure in clinical trials for schizophrenia, its value as a research compound remains undiminished.
References
- 1. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Bidirectional regulation of Ca2+/calmodulin-dependent protein kinase II activity by dopamine D4 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Sonepiprazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride (U-101,387) is a phenylpiperazine derivative recognized for its high affinity and selectivity as an antagonist for the dopamine (B1211576) D4 receptor. Preclinical investigations have elucidated its distinct pharmacological profile, differentiating it from classical and other atypical antipsychotic agents. This technical guide provides a comprehensive overview of the preclinical pharmacology of sonepiprazole, detailing its receptor binding affinity, in vitro functional activity, and in vivo efficacy in established animal models. Methodologies for key experimental procedures are described to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and experimental design.
Introduction
Sonepiprazole was developed as a highly selective dopamine D4 receptor antagonist.[1] The rationale for its development was based on the hypothesis that selective blockade of the D4 receptor, which is predominantly expressed in cortical and limbic brain regions, could offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with dopamine D2 receptor antagonism.[1] This document synthesizes the available preclinical data to provide a detailed profile of sonepiprazole hydrochloride.
In Vitro Pharmacology
Receptor Binding Affinity
Sonepiprazole exhibits a high affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Kᵢ) of 10 nM.[2] Its selectivity is a key feature, demonstrating significantly lower affinity for a wide range of other receptors, including other dopamine receptor subtypes, serotonin, and adrenergic receptors.[2]
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Target | Ligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| Dopamine D₄ | Sonepiprazole | Cloned human D₄.₂ receptors | 10 | [2] |
| Dopamine D₁ | Sonepiprazole | Not specified | > 2,000 | [2] |
| Dopamine D₂ | Sonepiprazole | Not specified | > 2,000 | [2] |
| Dopamine D₃ | Sonepiprazole | Not specified | > 2,000 | [2] |
| Serotonin 1A | Sonepiprazole | Not specified | > 2,000 | [2] |
| Serotonin 2A | Sonepiprazole | Not specified | > 2,000 | [2] |
| α₁-Adrenergic | Sonepiprazole | Not specified | > 2,000 | [2] |
| α₂-Adrenergic | Sonepiprazole | Not specified | > 2,000 | [2] |
Functional Activity
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi subunit.[3] Activation of the D4 receptor by an agonist, such as dopamine or the synthetic agonist quinpirole, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] As an antagonist, sonepiprazole blocks the effects of agonists at the D4 receptor. In functional assays, sonepiprazole has been shown to dose-dependently antagonize the quinpirole-induced inhibition of cAMP formation in cells expressing the D4 receptor.
Diagram 1: Sonepiprazole Mechanism of Action at the Dopamine D4 Receptor
Caption: Sonepiprazole antagonizes the Gαi-coupled dopamine D4 receptor.
In Vivo Pharmacology
Reversal of Apomorphine-Induced Prepulse Inhibition Deficits
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in certain psychiatric disorders, including schizophrenia. This deficit can be modeled in rodents by administering a dopamine agonist such as apomorphine (B128758). Sonepiprazole has been shown to reverse apomorphine-induced deficits in PPI, a preclinical indicator of potential antipsychotic activity.[1]
Diagram 2: Experimental Workflow for Apomorphine-Induced PPI Deficit Model
Caption: Workflow for assessing sonepiprazole's effect on PPI deficits.
Prevention of Stress-Induced Cognitive Deficits
Stress can impair cognitive functions that are dependent on the prefrontal cortex, such as working memory. In a primate model, sonepiprazole was found to prevent stress-induced cognitive deficits, suggesting a potential role in modulating cognitive function under stressful conditions.[2]
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted from standard radioligand binding assay procedures.[5][6][7]
-
Receptor Source: Cell membranes from a stable cell line expressing the cloned human dopamine D4.2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled D4 antagonist (e.g., haloperidol) for non-specific binding, or the diluted sonepiprazole.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for sonepiprazole from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Apomorphine-Induced Prepulse Inhibition (PPI) in Rats
This protocol is based on established methods for assessing PPI in rodents.[1][8]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the rats to the startle chambers.
-
Administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).
-
After a specified pretreatment time, administer apomorphine (s.c.) to induce a PPI deficit.
-
Place the rats back in the startle chambers for the PPI test session.
-
The test session consists of a series of trials, including pulse-alone trials (e.g., 120 dB startle stimulus), prepulse-plus-pulse trials (e.g., a prepulse of 70-80 dB followed by the 120 dB pulse), and no-stimulus trials.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [((startle response on prepulse-plus-pulse trials) / (startle response on pulse-alone trials)) x 100]. Compare the PPI levels between the different treatment groups.
Stress-Induced Working Memory Deficit in Monkeys
This protocol is a representative model for assessing the effects of stress on cognitive function in non-human primates.[9]
-
Animals: Rhesus monkeys trained on a delayed response task.
-
Task: A spatial working memory task where the monkey must remember the location of a food reward over a delay period.
-
Procedure:
-
Train the monkeys to a stable baseline performance on the delayed response task.
-
Induce stress, for example, through exposure to loud noise or social separation.
-
Administer this compound or vehicle prior to the stress exposure and/or the cognitive testing.
-
Assess the monkey's performance on the delayed response task under both stressed and non-stressed conditions, with and without drug treatment.
-
-
Data Analysis: The primary outcome measure is the accuracy of performance on the delayed response task (e.g., percentage of correct trials). Compare performance across the different conditions to determine if sonepiprazole prevents or reverses the stress-induced impairment in working memory.
In Vivo Microdialysis for Dopamine Release
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular dopamine levels.[10][11][12]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A stereotaxic frame for probe implantation, a microdialysis pump, and a fraction collector. Analysis of dopamine in the dialysate is typically performed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Procedure:
-
Anesthetize the rat and implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound systemically or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in extracellular dopamine levels.
-
-
Data Analysis: Quantify the concentration of dopamine in the dialysate samples using HPLC-ED. Express the results as a percentage of the baseline dopamine levels and compare the effects of sonepiprazole treatment to the vehicle control.
Conclusion
The preclinical pharmacological profile of this compound is characterized by its high affinity and selectivity for the dopamine D4 receptor. As an antagonist, it blocks the inhibitory effect of dopamine on adenylyl cyclase through the Gαi signaling pathway. In vivo studies have demonstrated its potential to reverse sensorimotor gating deficits and protect against stress-induced cognitive impairments, effects that are consistent with its proposed mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of sonepiprazole and other selective D4 receptor ligands in the context of neuropsychiatric drug discovery.
References
- 1. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine effects on stress-induced working memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
History of Sonepiprazole hydrochloride development
An In-depth Technical Guide to the Development History of Sonepiprazole (B1681054) Hydrochloride
Introduction
Sonepiprazole hydrochloride, also known by its development codes U-101,387 and PNU-101,387-G, is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent for the treatment of schizophrenia.[1] The rationale for its development was rooted in the "dopamine hypothesis" of schizophrenia, with a specific focus on the dopamine (B1211576) D4 receptor subtype. The selective localization of D4 receptors in the prefrontal cortex and the high affinity of the atypical antipsychotic clozapine (B1669256) for this receptor suggested that a selective D4 antagonist could offer therapeutic benefits with a reduced side-effect profile compared to existing antipsychotics that primarily target the D2 receptor.[2] This whitepaper provides a comprehensive technical overview of the development history of sonepiprazole, from its preclinical characterization to its clinical evaluation.
Preclinical Development
The preclinical evaluation of sonepiprazole demonstrated a promising and highly selective pharmacological profile. In vitro binding assays revealed its high affinity for the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes, serotonin (B10506) receptors, and adrenergic receptors.
Receptor Binding Affinity
The selectivity of sonepiprazole for the dopamine D4 receptor is a key characteristic that distinguished it from other antipsychotic agents. The following table summarizes its binding affinities (Ki) for various neurotransmitter receptors.
| Receptor | Binding Affinity (Ki) (nM) |
| Dopamine D4 | 10[3] |
| Dopamine D1 | > 2,000[3] |
| Dopamine D2 | > 2,000[3] |
| Dopamine D3 | > 2,000[3] |
| Serotonin 1A | > 2,000[3] |
| Serotonin 2 | > 2,000[3] |
| α1-Adrenergic | > 2,000[3] |
| α2-Adrenergic | > 2,000[3] |
In Vivo Animal Studies
In animal models, sonepiprazole exhibited a pharmacological profile distinct from classic D2 receptor antagonists like haloperidol.[1] Key findings from these preclinical studies include:
-
Lack of Extrapyramidal and Neuroendocrine Effects: Unlike D2 antagonists, sonepiprazole did not block the behavioral effects of amphetamine or apomorphine, did not alter spontaneous locomotor activity on its own, and was devoid of extrapyramidal and neuroendocrine side effects.[1]
-
Reversal of Prepulse Inhibition Deficits: Sonepiprazole was shown to reverse the prepulse inhibition deficits induced by the dopamine agonist apomorphine, a model considered relevant to sensorimotor gating deficits observed in schizophrenia.[1]
-
Enhancement of Cortical Activity and Cognitive Function: Studies demonstrated that sonepiprazole could enhance cortical activity and inhibit stress-induced cognitive impairment.[1] In a pharmacological model of stress exposure in rhesus monkeys, sonepiprazole was found to reverse stress-induced cognitive deficits.[3]
Mechanism of Action
Sonepiprazole functions as a highly selective antagonist of the dopamine D4 receptor.[1][3] The proposed mechanism of action for its potential antipsychotic and pro-cognitive effects is based on the modulation of dopaminergic signaling in the prefrontal cortex, a brain region implicated in the pathophysiology of schizophrenia. By blocking D4 receptors, sonepiprazole was hypothesized to normalize dopamine neurotransmission in this region, thereby alleviating cognitive deficits and potentially psychotic symptoms.
Caption: Proposed mechanism of action of Sonepiprazole as a D4 receptor antagonist.
Clinical Development
Despite the promising preclinical data, the clinical development of sonepiprazole for schizophrenia was ultimately unsuccessful. A major placebo-controlled clinical trial was conducted to evaluate its efficacy and safety.
Phase II/III Clinical Trial in Schizophrenia
A six-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted in 467 hospitalized patients with a diagnosis of schizophrenia and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 60.[2]
-
Objective: To evaluate the efficacy and safety of sonepiprazole in the treatment of patients with schizophrenia.
-
Study Design: Patients were randomized to receive once-daily doses of sonepiprazole, olanzapine (B1677200) (an active comparator), or placebo for six weeks.[2]
-
Primary Efficacy Endpoint: The mean change from baseline in the PANSS total score at the end of the six-week treatment period.[2]
-
Secondary Efficacy Endpoints: The mean change from baseline in the PANSS factor scores, the Brief Psychiatric Rating Scale (BPRS) score, the Clinical Global Impressions Severity of Illness (CGI-S) score, and the Calgary Depression Scale score.[2]
Caption: Workflow of the placebo-controlled clinical trial of Sonepiprazole in schizophrenia.
The results of the clinical trial were definitive in demonstrating a lack of efficacy for sonepiprazole in the treatment of schizophrenia.
| Treatment Group | Change from Baseline in PANSS Total Score | Comparison to Placebo |
| Sonepiprazole | Not Statistically Significant | No significant difference[2] |
| Olanzapine | Statistically Significant Improvement | Favored olanzapine over placebo[2] |
| Placebo | Baseline | - |
No statistically significant differences were observed between any dose of sonepiprazole and placebo on the primary or any of the secondary efficacy endpoints after six weeks of treatment.[2] In contrast, olanzapine demonstrated statistically significant superiority over placebo on all efficacy measures except for the Calgary Depression Scale.[2]
Conclusion
The development of this compound represents a case study in the challenges of translating promising preclinical findings into clinically effective therapeutics. While its high selectivity for the dopamine D4 receptor and positive results in animal models of cognitive dysfunction suggested a novel approach to treating schizophrenia, it ultimately failed to demonstrate efficacy in a well-controlled clinical trial.[1][2] As a result, further research and development of sonepiprazole for the treatment of schizophrenia were discontinued.[1] The discrepancy between the preclinical and clinical findings underscores the complexity of the pathophysiology of schizophrenia and the limitations of the animal models used to predict antipsychotic efficacy in humans.
References
Sonepiprazole Hydrochloride: A Technical Guide to its Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride (also known as PNU-101387G or U-101387) is a phenylpiperazine derivative that has been investigated for its potential as an antipsychotic agent.[1] It is characterized by its high affinity and remarkable selectivity for the dopamine (B1211576) D4 receptor subtype.[2] This technical guide provides an in-depth analysis of the receptor binding profile of sonepiprazole, details the experimental methodologies used to determine its affinity, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Affinity
Sonepiprazole hydrochloride's binding affinity is most pronounced at the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes, as well as for serotonin, adrenergic, and histamine (B1213489) receptors. This high selectivity is a defining feature of its pharmacological profile. The inhibitory constant (Ki) is a measure of the concentration of a ligand that will bind to half the available receptors at equilibrium; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Species | Cell Line |
| Dopamine D4.2 | Sonepiprazole | 10 | Human (recombinant) | Clonal Cell Lines |
| Dopamine D1 | Sonepiprazole | > 2000 | Human (recombinant) | Clonal Cell Lines |
| Dopamine D2 | Sonepiprazole | > 2000 | Human (recombinant) | Clonal Cell Lines |
| Dopamine D3 | Sonepiprazole | > 2000 | Human (recombinant) | Clonal Cell Lines |
| Serotonin (5-HT) Receptors | Sonepiprazole | > 2000 | Not Specified | Not Specified |
| Noradrenaline (α) Receptors | Sonepiprazole | > 2000 | Not Specified | Not Specified |
| Histamine Receptors | Sonepiprazole | > 2000 | Not Specified | Not Specified |
Data sourced from Merchant et al. (1996).[2]
Experimental Protocols
The determination of sonepiprazole's receptor binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine D4.2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D4 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, non-radiolabeled D4 antagonist such as haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density and harvest.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the cell membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Perform the assay in a 96-well microplate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or the non-specific binding control.
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the cell membranes with bound radioligand on the filter.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of sonepiprazole.
-
Determine the IC50 value (the concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Sonepiprazole acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Sonepiprazole blocks this action of dopamine.
References
The Pharmacological Profile of U-101387: A Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
U-101387, also known as sonepiprazole, is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] This phenylpiperazine derivative has been a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. Unlike typical antipsychotics that primarily target the dopamine D2 receptor, U-101387's distinct mechanism of action offers a unique profile, separating it from classical neuroleptics.[1] This technical guide provides a comprehensive overview of the pharmacological characterization of U-101387, including its binding affinity, in vitro and in vivo functional activities, and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for U-101387, highlighting its high affinity and selectivity for the dopamine D4 receptor.
Table 1: Receptor Binding Affinity of U-101387
| Receptor | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D4.2 | U-101387 | Clonal cell lines | 10 | [1] |
| Other Dopamine Receptors (D1, D2, D3) | U-101387 | Not Specified | > 2000 | [1] |
| Noradrenaline Receptors | U-101387 | Not Specified | > 2000 | [1] |
| Serotonin Receptors | U-101387 | Not Specified | > 2000 | [1] |
| Histamine Receptors | U-101387 | Not Specified | > 2000 | [1] |
Table 2: In Vitro Functional Activity of U-101387
| Assay | Agonist | Cell Line | Effect of U-101387 | Potency (IC50/EC50) | Reference |
| cAMP Inhibition | Quinpirole | Stably transfected cells expressing D4.2 receptor | Full antagonism | Not explicitly stated, but dose-dependent | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological characterization of U-101387.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of U-101387 for the dopamine D4 receptor and other neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Clonal cell lines stably expressing the human dopamine D4.2 receptor are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand, such as [3H]spiperone.
-
Increasing concentrations of the competing ligand (U-101387) or a known displacing agent for non-specific binding determination (e.g., unlabeled haloperidol).
-
The prepared cell membranes.
-
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of U-101387 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Antagonism of cAMP Inhibition
Objective: To assess the functional antagonist activity of U-101387 at the dopamine D4 receptor.
Methodology:
-
Cell Culture:
-
Stably transfected cells expressing the dopamine D4.2 receptor are cultured in appropriate media.
-
-
cAMP Assay:
-
Cells are pre-incubated with various concentrations of U-101387.
-
The dopamine D4 receptor is then stimulated with a known agonist, such as quinpirole, to inhibit the production of cyclic AMP (cAMP).[1]
-
Following agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The ability of U-101387 to reverse the quinpirole-induced inhibition of cAMP production is quantified.
-
Dose-response curves are generated to determine the potency of U-101387 as an antagonist, typically expressed as an IC50 value.
-
In Vivo Behavioral and Biochemical Assessments
Objective: To evaluate the in vivo effects of U-101387 on behaviors typically modulated by antipsychotic drugs and to assess its potential for inducing extrapyramidal side effects.
1. Amphetamine- and Apomorphine-Induced Hyperactivity:
-
Animals: Male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
U-101387 is administered orally or via intraperitoneal injection at various doses.
-
After a pre-treatment period, a psychostimulant such as amphetamine or apomorphine (B128758) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specific duration using automated activity monitors.
-
-
Results for U-101387: U-101387 did not block the acute behavioral effects of amphetamine or apomorphine.[1]
2. Spontaneous Locomotion:
-
Animals: Male rats or mice.
-
Procedure:
-
Animals are administered various doses of U-101387 or a vehicle control.
-
Spontaneous locomotor activity is measured in an open-field arena over a set period.
-
-
Results for U-101387: U-101387 did not alter spontaneous locomotion by itself.[1]
3. Catalepsy Test (for Extrapyramidal Side Effects):
-
Animals: Male rats.
-
Procedure:
-
Catalepsy is assessed using the bar test.
-
A horizontal bar is placed at a specific height.
-
The rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.
-
Measurements are taken at multiple time points after the administration of U-101387 or a positive control like haloperidol.
-
-
Results for U-101387: U-101387 was without effect in behavioral tests predictive of extrapyramidal side effects.[1]
4. Dopamine Turnover:
-
Animals: Male rats.
-
Procedure:
-
Animals are treated with U-101387 or vehicle.
-
At a specific time point after treatment, animals are euthanized, and brain regions of interest (e.g., striatum, nucleus accumbens) are dissected.
-
The concentrations of dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Results for U-101387: Acute administration of U-101387 failed to affect monoamine turnover in areas innervated by the mesencephalic or hypothalamic dopamine neurons.[1]
5. c-fos mRNA Expression:
-
Animals: Male rats or mice.
-
Procedure:
-
Animals are administered U-101387 or a control substance.
-
After a specific time interval (e.g., 1-2 hours), the animals are euthanized, and their brains are removed and processed for in situ hybridization histochemistry or quantitative PCR.
-
The expression levels of c-fos mRNA are quantified in specific brain regions, particularly the prefrontal cortex.
-
-
Results for U-101387: U-101387 potently induced c-fos mRNA expression in the infralimbic/ventral prelimbic cortex.[1]
Visualizations
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the antagonistic action of U-101387.
Caption: Dopamine D4 receptor signaling and U-101387 antagonism.
Experimental Workflow for In Vivo Behavioral Assessment
The following diagram outlines the general workflow for conducting in vivo behavioral experiments with U-101387.
Caption: General workflow for in vivo behavioral studies.
Conclusion
U-101387 is a highly selective dopamine D4 receptor antagonist with a pharmacological profile distinct from classical D2 receptor antagonists.[1] Its ability to potently block D4 receptor-mediated signaling without producing the extrapyramidal side effects characteristic of many antipsychotics underscores the potential therapeutic value of targeting the D4 receptor.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of the dopamine D4 receptor in central nervous system function and disease.
References
- 1. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sonepiprazole Hydrochloride: In Vivo Experimental Protocols for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride, also known by its former developmental codes U-101387 and PNU-101387G, is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, and D3), as well as serotonin (B10506) and adrenergic receptors.[1] This selectivity has made Sonepiprazole a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Although clinical trials did not show efficacy for treating schizophrenia, preclinical in vivo studies in animal models have demonstrated its potential in other areas, such as mitigating stress-induced cognitive deficits.[2][3]
These application notes provide detailed protocols for key in vivo experiments designed to characterize the pharmacological effects of Sonepiprazole hydrochloride. The protocols are intended for use by researchers and professionals in the field of drug development and neuroscience.
Pharmacological Profile of Sonepiprazole
Sonepiprazole acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[4][5] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] By blocking this receptor, Sonepiprazole prevents the dopamine-induced downstream signaling cascade.
Dopamine D4 Receptor Signaling Pathway
Caption: Sonepiprazole blocks dopamine's inhibitory effect on adenylyl cyclase.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D4 Receptor | Human | 10 nM | [1] |
| Dopamine D1 Receptor | Human | > 2,000 nM | [1] |
| Dopamine D2 Receptor | Human | > 2,000 nM | [1] |
| Dopamine D3 Receptor | Human | > 2,000 nM | [1] |
| Serotonin 1A Receptor | Human | > 2,000 nM | [1] |
| Serotonin 2 Receptor | Human | > 2,000 nM | [1] |
| α1-Adrenergic Receptor | Human | > 2,000 nM | [1] |
| α2-Adrenergic Receptor | Human | > 2,000 nM | [1] |
| In Vivo Efficacy | |||
| Reversal of Stress-Induced Cognitive Deficit | Rhesus Monkey | 0.1 - 0.8 mg/kg | [2] |
| Increase in Dopamine Release (PFC) | Rat | 1.0 mg/kg | [7] |
Experimental Protocols
Antagonism of Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the ability of Sonepiprazole to block the psychostimulant effects of amphetamine, a common preclinical screen for antipsychotic potential.
Experimental Workflow
Caption: Workflow for assessing Sonepiprazole's effect on amphetamine-induced hyperlocomotion.
Materials:
-
This compound
-
d-Amphetamine sulfate (B86663)
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization to the facility.
-
Habituation: On the day of the experiment, place individual rats in the locomotor activity chambers and allow them to habituate for at least 30 minutes.
-
Drug Preparation: Dissolve this compound in the chosen vehicle. The solubility of Sonepiprazole is reported to be good in DMF and DMSO, but for in vivo use, aqueous vehicles are preferred. Sonication may be required to achieve a uniform suspension if solubility is limited in aqueous solutions. Prepare a fresh solution on the day of the experiment.
-
Sonepiprazole Administration: Inject rats intraperitoneally (i.p.) or subcutaneously (s.c.) with the desired dose of this compound or vehicle. A typical dose range to explore would be 1-30 mg/kg.
-
Pre-treatment Interval: Return the animals to their home cages or the activity chambers for a pre-treatment period of 30-60 minutes.
-
Amphetamine Administration: Inject rats subcutaneously (s.c.) with d-amphetamine sulfate at a dose of 1-2 mg/kg.
-
Locomotor Activity Recording: Immediately after amphetamine injection, place the rats back into the locomotor activity chambers and record their horizontal activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data by calculating the total distance traveled or the number of beam breaks in specified time bins. Compare the activity of the Sonepiprazole-treated groups to the vehicle-amphetamine control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prevention of Stress-Induced Cognitive Deficits in Rhesus Monkeys
This protocol, based on the study by Arnsten et al. (2000), evaluates the efficacy of Sonepiprazole in preventing cognitive impairment induced by a pharmacological stressor.[2]
Experimental Workflow
Caption: Workflow for testing Sonepiprazole's effect on stress-induced cognitive deficits.
Materials:
-
This compound
-
FG7142 (benzodiazepine inverse agonist, pharmacological stressor)
-
Vehicle (e.g., sterile water or saline)
-
Aged rhesus monkeys with stable performance on a delayed response task
-
Primate testing apparatus for the delayed response task
-
Syringes and needles for intramuscular injection
Procedure:
-
Animal Training: Train aged rhesus monkeys on a delayed response task to a stable baseline level of performance. This task assesses working memory, a cognitive function sensitive to stress.
-
Drug Preparation: Prepare fresh solutions of this compound and FG7142 in a suitable vehicle on the day of testing.
-
Sonepiprazole Administration: Administer this compound intramuscularly (i.m.) at doses ranging from 0.1 to 0.8 mg/kg, or vehicle.[2]
-
Pre-treatment Interval: Allow a 60-minute pre-treatment period after Sonepiprazole administration.[2]
-
Stressor Administration: Administer the pharmacological stressor, FG7142, intramuscularly (i.m.) at a dose of 0.2 mg/kg.[2]
-
Pre-test Interval: Allow a 30-minute interval after FG7142 administration before cognitive testing.[2]
-
Cognitive Testing: Test the monkeys on the delayed response task.
-
Data Analysis: Analyze the performance on the delayed response task (e.g., percent correct responses). Compare the performance under the Sonepiprazole and stressor condition to the vehicle and stressor condition using appropriate statistical methods (e.g., repeated measures ANOVA).
In Vivo Microdialysis for Measuring Dopamine Release in the Rat Prefrontal Cortex
This protocol is designed to measure the effect of Sonepiprazole on extracellular dopamine levels in the prefrontal cortex (PFC), a brain region with a high density of D4 receptors.
Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure Sonepiprazole's effect on dopamine.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p. or s.c.). A study by Broderick and Piercey (1998) used a dose of 1.0 mg/kg.[7]
-
Post-treatment Sample Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline concentration. Compare the time course of dopamine release between the Sonepiprazole and vehicle-treated groups using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures).
Pharmacokinetics
Sonepiprazole has been reported to have excellent oral bioavailability and brain penetration in preclinical species.[8] A thorough pharmacokinetic study would involve administering Sonepiprazole via different routes (e.g., intravenous, oral, intraperitoneal) and collecting blood and brain tissue samples at various time points to determine key pharmacokinetic parameters.
Pharmacokinetic Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (%F)
-
Brain-to-plasma concentration ratio
Conclusion
The in vivo experimental protocols described in these application notes provide a framework for the preclinical evaluation of this compound. These studies are crucial for elucidating the pharmacological profile of Sonepiprazole and understanding the role of the dopamine D4 receptor in the central nervous system. The provided workflows and detailed procedures, combined with the quantitative data and signaling pathway information, offer a comprehensive resource for researchers in the field. Careful consideration of experimental design and adherence to established protocols are essential for obtaining reliable and reproducible data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine, haloperidol, and the D4 antagonist PNU-101387G: in vivo effects on mesocortical, mesolimbic, and nigrostriatal dopamine and serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride for Cognitive Enhancement Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (hydrochloride), a phenylpiperazine derivative, is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] While initially investigated as an antipsychotic for schizophrenia, it proved ineffective for that indication.[1][3] However, preclinical research has demonstrated its potential as a cognitive-enhancing agent, particularly under conditions of stress. This document provides detailed application notes and protocols based on available scientific literature to guide researchers in studying the cognitive effects of Sonepiprazole hydrochloride.
Mechanism of Action
Sonepiprazole acts as a highly selective antagonist at the dopamine D4 receptor, with significantly lower affinity for D1, D2, and D3 receptors, as well as serotonin (B10506) and adrenergic receptors.[2] The cognitive-enhancing effects of Sonepiprazole are believed to be mediated by its action in the prefrontal cortex (PFC), a brain region critical for executive functions and working memory.
Dopamine D4 receptors are densely expressed in the PFC and are known to modulate the activity of GABAergic interneurons.[4] The prevailing hypothesis is that excessive dopamine activity at D4 receptors, particularly under stressful conditions, can impair PFC function and cognitive performance. By blocking these receptors, Sonepiprazole is thought to prevent or reverse these stress-induced cognitive deficits.[5]
Signaling Pathway
The signaling cascade following dopamine D4 receptor activation in prefrontal cortex pyramidal neurons involves the modulation of GABAergic transmission. This is primarily achieved through the regulation of a Protein Kinase A (PKA) and Protein Phosphatase 1 (PP1) signaling complex. Activation of the D2-like D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels and decreases PKA activity. This disinhibition of PP1 can then alter the phosphorylation state of downstream targets, including GABA-A receptors, thereby modulating neuronal excitability and cognitive function.
Preclinical Studies on Cognitive Enhancement
A key preclinical study demonstrated the efficacy of Sonepiprazole (referred to as PNU-101387G in the study) in a primate model of stress-induced cognitive dysfunction.
Summary of Quantitative Data
| Animal Model | Cognitive Task | Stressor | Sonepiprazole (PNU-101387G) Dose (mg/kg) | Outcome |
| Rhesus Monkeys | Delayed Response Task | FG7142 (0.2 mg/kg) | 0.1 | Partial reversal of FG7142-induced impairment |
| Rhesus Monkeys | Delayed Response Task | FG7142 (0.2 mg/kg) | 0.2 | Complete reversal of FG7142-induced impairment |
| Rhesus Monkeys | Delayed Response Task | FG7142 (0.2 mg/kg) | 0.4 | Complete reversal of FG7142-induced impairment |
| Rhesus Monkeys | Delayed Response Task | FG7142 (0.2 mg/kg) | 0.8 | Complete reversal of FG7142-induced impairment |
| Rhesus Monkeys | Delayed Response Task | None | 0.1 - 0.8 | No significant effect on its own, with a trend towards improvement at lower doses and impairment at higher doses. |
Experimental Protocols
The following protocols are based on the methodology described in the study by Arnsten, Murphy, and Merchant (2000).
Animal Model and Housing
-
Species: Rhesus monkeys (Macaca mulatta).
-
Housing: Individually housed with a 12-hour light/dark cycle. Water is available ad libitum, and food is provided.
-
Ethical Considerations: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Experimental Workflow
Delayed Response Task Protocol
This task assesses spatial working memory, a key function of the prefrontal cortex.
Apparatus:
-
A Wisconsin General Test Apparatus (WGTA) or a similar setup where the monkey can see two food wells.
-
An opaque screen to separate the monkey from the food wells during the delay period.
-
Identical plaques to cover the food wells.
-
Food rewards (e.g., small pieces of fruit).
Procedure:
-
Baiting: With the opaque screen lowered, one of the two food wells is baited with a food reward. The position of the baited well should be randomized across trials.
-
Cue: The screen is raised for a brief period (e.g., 2-3 seconds) to allow the monkey to see the baited well.
-
Delay: The screen is lowered for a specific delay period (e.g., 15, 30, or 60 seconds).
-
Response: The screen is raised, and the monkey is allowed to choose one of the two covered wells.
-
Reward: If the monkey chooses the correct well, it receives the food reward.
-
Inter-Trial Interval (ITI): A consistent ITI (e.g., 20-30 seconds) should be maintained between trials.
-
Session: A typical session may consist of 30-60 trials.
Drug Preparation and Administration
-
This compound (PNU-101387G): Dissolve in a suitable vehicle (e.g., sterile water or saline). Administer intramuscularly (IM) 60 minutes before behavioral testing.
-
FG7142 (Pharmacological Stressor): Dissolve in a suitable vehicle. Administer intramuscularly (IM) 30 minutes before behavioral testing.
-
Control: Administer the vehicle solution using the same route and timing as the drug and stressor.
Dosage Information:
-
Sonepiprazole: Doses ranging from 0.1 to 0.8 mg/kg have been shown to be effective.[5]
-
FG7142: A dose of 0.2 mg/kg has been used to induce cognitive deficits.[5]
Data Analysis
The primary endpoint is the accuracy of performance on the Delayed Response Task, typically measured as the percentage of correct trials. Statistical analysis can be performed using appropriate methods such as Analysis of Variance (ANOVA) to compare the effects of different treatment conditions (vehicle, FG7142 alone, Sonepiprazole + FG7142).
Conclusion
This compound demonstrates potential as a cognitive-enhancing agent, particularly in mitigating stress-induced working memory deficits. The protocols and information provided herein are intended to serve as a guide for researchers investigating its therapeutic utility. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in other models of cognitive impairment.
References
Application Notes and Protocols: Investigating Sonepiprazole Hydrochloride in Animal Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) is a selective antagonist for the dopamine (B1211576) D4 receptor. While the therapeutic potential of D4 receptor modulation in cognitive disorders remains an area of interest, clinical trials with sonepiprazole for schizophrenia did not demonstrate efficacy.[1] Preclinical data on the specific effects of sonepiprazole hydrochloride in animal models of learning and memory are not extensively available in the public domain. These application notes, therefore, provide a generalized framework for researchers interested in evaluating the cognitive effects of sonepiprazole or other selective D4 receptor antagonists in animal models. The protocols outlined below are based on standard behavioral pharmacology paradigms used to assess various domains of cognition in rodents.
Introduction to this compound and the Dopamine D4 Receptor in Cognition
This compound is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is highly expressed in brain regions associated with cognition, including the prefrontal cortex, hippocampus, and amygdala. This localization has led to the hypothesis that modulation of D4 receptor activity could impact cognitive processes. While some atypical antipsychotics with D4 receptor affinity have shown modest cognitive benefits in schizophrenia, the selective blockade of D4 receptors with sonepiprazole did not translate to clinical efficacy in treating the overall symptoms of schizophrenia.[1]
Research into the role of the D4 receptor in cognition has yielded mixed results. Some studies using D4 receptor agonists have reported cognitive-enhancing effects in animal models. For instance, the selective D4 agonist A-412997 was shown to improve performance in the novel object recognition task in rats, suggesting a role for D4 receptor activation in recognition memory.
The investigation of D4 antagonists like sonepiprazole in cognitive models is crucial to fully understand the function of this receptor. It is plausible that D4 receptor blockade could either impair, have no effect, or potentially improve cognition depending on the specific cognitive domain, the animal model used, and the baseline level of dopamine activity.
Hypothetical Signaling Pathway for Sonepiprazole Action
Caption: Sonepiprazole blocks dopamine's inhibitory effect on adenylate cyclase.
Experimental Protocols for Assessing Cognition in Animal Models
The following are standard, validated behavioral assays that can be employed to assess the effects of this compound on different aspects of cognition in rodents.
Novel Object Recognition (NOR) Task
-
Purpose: To assess short-term recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Allow exploration for 5 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours). Administer sonepiprazole or vehicle at a specified time before or after training.
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Morris Water Maze (MWM)
-
Purpose: To assess spatial learning and memory, which is dependent on the hippocampus.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day.
-
Place the animal into the pool from different starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Administer sonepiprazole or vehicle daily before the trials.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swimming speed.
-
Probe Trial: Percentage of time spent in the target quadrant.
-
Contextual Fear Conditioning (CFC)
-
Purpose: To assess fear-associated memory, which involves the hippocampus and amygdala.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training Phase:
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the US presentation 1-2 more times with inter-stimulus intervals.
-
Administer sonepiprazole or vehicle before or after training.
-
-
Testing Phase (24 hours later):
-
Place the animal back into the same conditioning chamber (the context).
-
Record freezing behavior (a fear response) for 5 minutes. No shocks are delivered during this phase.
-
-
-
Data Analysis: Percentage of time spent freezing during the testing phase. Increased freezing indicates better memory of the aversive context.
Hypothetical Experimental Workflow
Caption: A typical workflow for preclinical cognitive assessment of a compound.
Data Presentation: Hypothetical Outcomes
As no specific quantitative data for sonepiprazole in these cognitive tasks are publicly available, the following table presents a hypothetical structure for presenting such data. The expected outcomes are speculative and would need to be determined through empirical investigation.
| Cognitive Task | Animal Model | Treatment Group | Key Metric | Hypothetical Outcome vs. Vehicle |
| Novel Object Recognition | Adult Male Wistar Rats | Sonepiprazole (1 mg/kg) | Discrimination Index | No significant difference |
| Sonepiprazole (5 mg/kg) | Discrimination Index | Potential decrease | ||
| Morris Water Maze | Adult Male C57BL/6 Mice | Sonepiprazole (3 mg/kg) | Escape Latency (Day 5) | No significant difference |
| Sonepiprazole (3 mg/kg) | Time in Target Quadrant | No significant difference | ||
| Contextual Fear Conditioning | Adult Male Sprague Dawley Rats | Sonepiprazole (2 mg/kg) | % Freezing Time | Potential decrease |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
This compound is a selective dopamine D4 receptor antagonist that has been evaluated in clinical trials for schizophrenia.[1] While it did not show efficacy in that context, the role of D4 receptor antagonism in specific cognitive domains remains an open question that can be addressed through rigorous preclinical testing. The experimental protocols detailed in these application notes provide a starting point for researchers to investigate the cognitive effects of sonepiprazole or other D4 modulators.
Future studies should aim to:
-
Establish a dose-response relationship for sonepiprazole in various cognitive tasks.
-
Investigate the effects of sonepiprazole in animal models that exhibit baseline cognitive deficits (e.g., age-related cognitive decline or neurodevelopmental models of schizophrenia).
-
Combine behavioral testing with neurochemical or electrophysiological measures to elucidate the mechanisms by which sonepiprazole may affect cognitive circuits.
By employing these standardized and validated methods, the scientific community can better characterize the cognitive pharmacology of dopamine D4 receptor antagonists and determine their potential, if any, for the treatment of cognitive disorders.
References
Sonepiprazole Hydrochloride: Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride is a selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated for its potential as an atypical antipsychotic, its clinical efficacy in treating schizophrenia in humans was not established. However, its high selectivity for the D4 receptor makes it a valuable pharmacological tool for preclinical research in rodent models. These studies are crucial for elucidating the role of the dopamine D4 receptor in various central nervous system functions and pathologies, including cognition, anxiety, and psychosis-related behaviors. Sonepiprazole is also known by its developmental codes U-101387 and PNU-101387G.
This document provides detailed application notes and protocols for the use of sonepiprazole hydrochloride in rodent behavioral studies, based on available preclinical data.
Data Presentation: this compound Dose in Rodent Behavioral Studies
The following table summarizes the reported doses of sonepiprazole used in various rodent behavioral assays. It is important to note that the optimal dose can vary depending on the specific research question, rodent species and strain, and the experimental conditions.
| Behavioral Assay | Species/Strain | Dose Range | Route of Administration | Observed Effect |
| Dopamine Release (in vivo microvoltammetry) | Rat | 1.0 mg/kg | Not Specified | Increased dopamine release in the prefrontal cortex and caudate putamen; decreased release in the nucleus accumbens at the highest dose.[1] |
| Spontaneous Locomotor Activity | Rodent | Not Specified | Not Specified | No alteration of spontaneous locomotion when administered alone.[2] |
| Catalepsy | Rodent | Not Specified | Not Specified | No induction of catalepsy.[2] |
| Amphetamine/Apomorphine-Induced Behaviors | Rodent | Not Specified | Not Specified | Did not block the acute behavioral effects of amphetamine or apomorphine.[2] |
Signaling Pathway of this compound
Sonepiprazole acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) belonging to the D2-like family. The primary signaling mechanism of D4 receptors is through coupling to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of cAMP, various signaling cascades can be affected, including the protein kinase A (PKA) pathway. Additionally, D4 receptors can modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and influence other signaling pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt/glycogen synthase kinase-3 (GSK3) pathways. By blocking the binding of dopamine to the D4 receptor, sonepiprazole prevents the initiation of these downstream signaling events.
Experimental Protocols
The following are detailed protocols for key behavioral experiments relevant to the study of this compound in rodents.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3][4] The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline, distilled water with a small amount of DMSO if necessary for solubility).
-
Syringes and needles for administration.
-
Timers.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[4]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing:
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[3]
Expected Outcome with an Anxiolytic Compound: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Novel Object Recognition (NOR) for Cognitive Function
The NOR test is used to evaluate recognition memory in rodents.[5][6] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena.
-
Two sets of identical objects (A and B), and a third novel object (C). Objects should be of similar size but different in shape and texture.
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Timers.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation (Day 1):
-
Acclimate the animals to the testing room for at least 30-60 minutes.
-
Place each animal in the empty open field arena for 5-10 minutes to habituate to the environment.[6]
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle at a predetermined time before the training session.
-
Place two identical objects (A and A) in the arena.[6]
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).[6]
-
Record the time spent exploring each object.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object (A and B).
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful recognition memory.
-
-
Cleaning: Clean the arena and objects thoroughly with 70% ethanol between each trial.[6]
Expected Outcome with a Pro-cognitive Compound: An increase in the discrimination index compared to the control group suggests an enhancement of recognition memory.
Prepulse Inhibition (PPI) of Acoustic Startle for Sensorimotor Gating
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse).[7] Deficits in PPI are observed in certain neuropsychiatric disorders and are considered a measure of sensorimotor gating.
Materials:
-
Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Animal holders.
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room.
-
Place the animal in the holder within the startle chamber and allow a 5-10 minute habituation period with background white noise.[8]
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before testing.
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise burst for 40 ms) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise burst for 20 ms) that should not elicit a startle response on its own.
-
Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse (e.g., 30-120 ms (B15284909) interstimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.[8]
-
-
-
Data Analysis:
-
The startle amplitude is measured as the peak voltage change from the sensor.
-
PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
-
Cleaning: Clean the animal holders between subjects.
Expected Outcome with a Pro-psychotic or Anti-psychotic Compound: Pro-psychotic-like compounds often disrupt PPI (lower percentage), while some antipsychotics can restore disrupted PPI.
References
- 1. Clozapine, haloperidol, and the D4 antagonist PNU-101387G: in vivo effects on mesocortical, mesolimbic, and nigrostriatal dopamine and serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 6. mmpc.org [mmpc.org]
- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Sonepiprazole Hydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole hydrochloride (also known as U-101,387 and PNU-101,387-G) is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] Its unique pharmacological profile, characterized by high affinity for the D4 receptor and negligible interaction with other dopamine receptor subtypes as well as adrenergic, serotonergic, and histaminergic receptors, establishes it as a valuable tool compound for elucidating the physiological and pathophysiological roles of the D4 receptor in the central nervous system.[2][3] While clinical trials did not demonstrate efficacy for Sonepiprazole in the treatment of schizophrenia, its selectivity makes it an excellent probe for preclinical neuroscience research.[1]
These application notes provide a summary of Sonepiprazole's pharmacological data, detailed protocols for its use in key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
In Vitro Pharmacology of Sonepiprazole
The following table summarizes the binding affinity and functional activity of Sonepiprazole at the dopamine D4 receptor and its selectivity over other receptors.
| Receptor/Assay | Ligand/Parameter | Value | Cell Line/Tissue | Reference |
| Dopamine D4.2 | Sonepiprazole (U-101,387) | Ki = 10 nM | Clonal cell lines | [2][3] |
| Dopamine D1 | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Dopamine D2 | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Dopamine D3 | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Serotonin Receptors (5-HT1A, 5-HT2) | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Adrenergic Receptors (α1, α2) | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Histamine Receptors | Sonepiprazole (U-101,387) | Ki > 2000 nM | Clonal cell lines | [3] |
| Dopamine D4.2 Functional Antagonism | Quinpirole-induced cAMP inhibition | Full antagonist | Stably transfected cells | [2][3] |
In Vivo Pharmacology of Sonepiprazole
This table outlines the effects of Sonepiprazole in key preclinical models relevant to neuroscience research.
| Experimental Model | Species | Effect of Sonepiprazole (Dose) | Key Finding | Reference |
| Apomorphine-Induced Prepulse Inhibition (PPI) Deficit | Rat | Reversal of deficit (3-30 mg/kg) | Demonstrates potential antipsychotic-like activity by modulating sensorimotor gating. | [1] |
| Stress-Induced Cognitive Deficit (Delayed Response Task) | Monkey | Dose-related reversal of impairment (0.1-0.8 mg/kg) | Suggests a role for D4 receptors in cognitive dysfunction under stress. | [1] |
| Amphetamine/Apomorphine-Induced Behavioral Effects | Animal Models | No blockade of behavioral effects | Differentiates Sonepiprazole from classical D2 receptor antagonists. | [1] |
| Spontaneous Locomotor Activity | Animal Models | No alteration | Indicates a lack of sedative or stimulant effects at effective doses. | [1] |
| Extrapyramidal and Neuroendocrine Effects | Animal Models | Lacks typical side effects | Highlights the favorable safety profile compared to non-selective antipsychotics. | [1] |
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Sonepiprazole acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The D4 receptor can also modulate other downstream effectors, including ion channels and MAPK pathways.
References
- 1. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Pharmacology of Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole hydrochloride, also known by its developmental codes U-101,387 and PNU-101,387-G, is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] Its unique pharmacological profile, characterized by high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, and D3) as well as serotonergic and adrenergic receptors, has made it a valuable tool for investigating the role of the D4 receptor in various central nervous system functions and disorders.[2]
Preclinical studies in various animal models have explored the potential of Sonepiprazole as a novel antipsychotic agent. These investigations have primarily focused on its effects on behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia. While Sonepiprazole showed promise in animal models, it did not demonstrate efficacy in a clinical trial for schizophrenia.[3][4] Nevertheless, the data from these preclinical behavioral pharmacology studies provide valuable insights into the functional role of the dopamine D4 receptor and serve as a reference for the development of future D4 receptor-targeted therapeutics.
These application notes provide a detailed overview of the key behavioral pharmacology studies conducted with this compound. We present quantitative data in structured tables for easy comparison and offer detailed protocols for the key experimental paradigms. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of Sonepiprazole's mechanism of action and its evaluation in preclinical models.
Data Presentation: Summary of Preclinical Behavioral Studies
The following tables summarize the key quantitative findings from behavioral pharmacology studies investigating this compound in various animal models.
Table 1: Effect of Sonepiprazole on Locomotor Activity
| Animal Model | Drug/Treatment | Dose Range (mg/kg) | Route of Administration | Behavioral Endpoint | Key Findings | Reference |
| Rat | Sonepiprazole | 1 - 30 | s.c. | Spontaneous Locomotor Activity | No significant effect on its own. | [3] |
| Rat | Amphetamine | 1.0 | s.c. | Amphetamine-Induced Hyperactivity | Sonepiprazole did not block amphetamine-induced hyperactivity. | [3] |
| Rat | Apomorphine (B128758) | 0.5 | s.c. | Apomorphine-Induced Stereotypy | Sonepiprazole did not block apomorphine-induced stereotypy. | [3] |
Table 2: Effect of Sonepiprazole on Prepulse Inhibition (PPI)
| Animal Model | Drug/Treatment | Dose Range (mg/kg) | Route of Administration | Behavioral Endpoint | Key Findings | Reference |
| Rat | Apomorphine + Sonepiprazole | 0.5 (Apomorphine) + 1 - 10 (Sonepiprazole) | s.c. | Reversal of Apomorphine-Induced PPI Deficit | Sonepiprazole dose-dependently reversed the deficit in prepulse inhibition induced by apomorphine. | [3] |
Table 3: Effect of Sonepiprazole on Cognitive Function
| Animal Model | Drug/Treatment | Dose Range (mg/kg) | Route of Administration | Behavioral Endpoint | Key Findings | Reference |
| Rhesus Monkey | Sonepiprazole + Stressor | 0.01 - 0.1 | i.m. | Reversal of Stress-Induced Cognitive Deficit in a Delayed Response Task | Sonepiprazole prevented stress-induced impairment of working memory performance. | [2] |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
Objective: To assess the ability of Sonepiprazole to reverse the disruption of sensorimotor gating induced by a dopamine agonist, apomorphine. Deficits in PPI are observed in schizophrenia and can be modeled in rodents.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker and a motion sensor to detect whole-body startle responses.
Procedure:
-
Acclimation: Acclimate rats to the startle chambers for 5-10 minutes with a background white noise of 65-70 dB.
-
Drug Administration:
-
Administer Sonepiprazole (1, 3, or 10 mg/kg, s.c.) or vehicle 30 minutes prior to the test session.
-
Administer apomorphine (0.5 mg/kg, s.c.) or vehicle 5 minutes prior to the test session.
-
-
Test Session: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms (B15284909) burst of white noise.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms duration) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response during a 65 ms window following the onset of the startle stimulus.
-
Percent PPI is calculated for each prepulse intensity using the formula: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
-
Data are analyzed using ANOVA to determine the effects of Sonepiprazole on apomorphine-induced PPI deficits.
-
Stress-Induced Cognitive Deficit in Rhesus Monkeys
Objective: To evaluate the efficacy of Sonepiprazole in preventing stress-induced impairments in working memory, a cognitive domain affected in schizophrenia.
Materials:
-
Aged rhesus monkeys with stable performance on the delayed response task.
-
This compound (PNU-101,387-G)
-
Vehicle (e.g., sterile water)
-
Primate testing apparatus for the delayed response task.
-
Aversive noise generator (stressor).
Procedure:
-
Baseline Training: Monkeys are trained to a stable, high level of performance on the delayed response task. The task requires the monkey to remember the location of a food reward over a brief delay period.
-
Drug Administration: Sonepiprazole (0.01, 0.03, or 0.1 mg/kg, i.m.) or vehicle is administered 60 minutes before the test session.
-
Stress Induction: During the test session, monkeys are exposed to a loud, unpredictable white noise (e.g., 110 dB) presented intermittently.
-
Cognitive Testing: Performance on the delayed response task is measured under both stress and non-stress conditions, following drug or vehicle administration. The percentage of correct responses is recorded.
-
Data Analysis: The effect of Sonepiprazole on cognitive performance under stress is analyzed using repeated measures ANOVA.
Visualizations
Signaling Pathway of Sonepiprazole
Caption: Sonepiprazole as a D4 receptor antagonist.
Experimental Workflow for Prepulse Inhibition (PPI) Study
Caption: Workflow for a Sonepiprazole PPI study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Noradrenergic versus dopaminergic modulation of impulsivity, attention and monitoring behaviour in rats performing the stop-signal task: Possible relevance to ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: Electrophysiological Effects of a Selective D4 Receptor Antagonist on Cortical Activity
Disclaimer: Specific electrophysiological data for Sonepiprazole hydrochloride on cortical activity is not extensively available in the public domain. The following application notes and protocols are based on general methodologies for studying the electrophysiological effects of novel antipsychotic candidates, particularly selective D4 receptor antagonists, on the central nervous system.
Introduction
Dopamine D4 receptors are predominantly expressed in cortical and limbic brain regions, making them a key target for antipsychotic drug development. Understanding the electrophysiological impact of selective D4 receptor antagonists on cortical activity is crucial for elucidating their mechanism of action and predicting their therapeutic potential. Electrophysiological techniques, such as electroencephalography (EEG) and event-related potentials (ERPs), provide high temporal resolution readouts of neuronal activity and are invaluable tools in preclinical and clinical drug development.[1] These methods can reveal drug-induced changes in brain oscillations, synaptic plasticity, and information processing, offering insights into a compound's pharmacodynamic profile.
This document outlines protocols for assessing the effects of a selective D4 receptor antagonist on cortical electrophysiology, providing a framework for researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The following tables illustrate how quantitative data from electrophysiological studies of a selective D4 receptor antagonist could be presented.
Table 1: Hypothetical Effects of a Selective D4 Antagonist on Spontaneous Cortical EEG Power
| Treatment Group | Delta Power (µV²) | Theta Power (µV²) | Alpha Power (µV²) | Beta Power (µV²) | Gamma Power (µV²) |
| Vehicle | 150 ± 25 | 80 ± 15 | 40 ± 8 | 20 ± 5 | 10 ± 3 |
| D4 Antagonist (Low Dose) | 145 ± 22 | 85 ± 16 | 42 ± 9 | 25 ± 6 | 12 ± 4 |
| D4 Antagonist (High Dose) | 140 ± 20 | 90 ± 18 | 45 ± 10 | 30 ± 7** | 15 ± 5* |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of a Selective D4 Antagonist on Auditory Event-Related Potentials (Mismatch Negativity - MMN)
| Treatment Group | MMN Amplitude (µV) | MMN Latency (ms) |
| Vehicle | -2.5 ± 0.5 | 150 ± 10 |
| D4 Antagonist (Low Dose) | -3.0 ± 0.6 | 148 ± 9 |
| D4 Antagonist (High Dose) | -3.8 ± 0.7* | 145 ± 8 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
1. Animal Model and Surgical Preparation
-
Species: Male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgery: Animals are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. For EEG recordings, stainless steel screw electrodes are implanted over the frontal cortex, parietal cortex, and cerebellum (reference electrode). For local field potential (LFP) recordings, a multi-electrode array can be implanted into a specific cortical region, such as the prefrontal cortex. All animals are allowed a one-week recovery period post-surgery.
2. Drug Administration
-
Compound: Selective D4 receptor antagonist (e.g., this compound) dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Dosing: A dose-response study is recommended (e.g., 1, 3, and 10 mg/kg). The drug is administered intraperitoneally (i.p.) or orally (p.o.).
-
Control Group: A vehicle control group is essential for comparison.
3. Electrophysiological Recording
-
EEG/ECoG Recording: Conscious, freely moving animals are placed in a recording chamber. The implanted electrodes are connected to a preamplifier and a data acquisition system. Spontaneous EEG/ECoG is recorded for a baseline period (e.g., 60 minutes) before drug administration and for a specified period post-administration (e.g., 120 minutes).
-
Event-Related Potential (ERP) Paradigm (e.g., Mismatch Negativity - MMN):
-
Stimuli: An auditory oddball paradigm is used, with a standard tone (e.g., 1 kHz, 50 ms (B15284909) duration) and a deviant tone (e.g., 1.2 kHz, 50 ms duration). The standard tone is presented frequently (e.g., 80% of trials), and the deviant tone is presented infrequently (e.g., 20% of trials).
-
Procedure: Following a baseline recording, the drug or vehicle is administered. After a suitable absorption period, the auditory oddball paradigm is presented. EEG is recorded continuously.
-
4. Data Analysis
-
Spontaneous EEG Analysis:
-
The recorded EEG is segmented into epochs (e.g., 2 seconds).
-
Epochs containing artifacts are removed.
-
A Fast Fourier Transform (FFT) is applied to each epoch to calculate the power spectrum.
-
The power is then averaged across epochs for each frequency band (Delta: 1-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 13-30 Hz, Gamma: 30-80 Hz).
-
-
ERP Analysis:
-
The continuous EEG is epoched time-locked to the onset of the auditory stimuli.
-
Epochs are baseline-corrected.
-
Epochs for the standard and deviant tones are averaged separately.
-
The MMN is calculated by subtracting the averaged ERP to the standard tone from the averaged ERP to the deviant tone.
-
The amplitude and latency of the peak negativity in the difference wave are measured.
-
Visualizations
Caption: Simplified signaling pathway of a D4 receptor antagonist.
Caption: Experimental workflow for in vivo electrophysiology.
Caption: Logical relationship of D4 antagonism and cortical activity.
References
Troubleshooting & Optimization
Sonepiprazole hydrochloride solubility and stability in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of sonepiprazole (B1681054) hydrochloride in solution. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is the general solubility of sonepiprazole hydrochloride?
This compound is the salt form of sonepiprazole, designed to enhance its aqueous solubility. It is described as being "freely soluble in water" and has been documented for use in saline solutions for in vivo studies. While precise solubility values in mg/mL across various solvents are not widely published, the hydrochloride salt form ensures good solubility in aqueous buffers.
Data Summary: Qualitative Solubility
| Solvent/Solution | Qualitative Solubility | Notes |
|---|---|---|
| Water | Freely Soluble | The hydrochloride salt form enhances aqueous solubility. |
| Saline (0.9% NaCl) | Soluble | Commonly used as a vehicle for in vivo administration. |
| Aqueous Buffers (pH 1-7) | Soluble | The compound is stable within this pH range. |
| DMSO | Expected to be soluble | A common solvent for initial stock solutions of similar organic molecules. |
| Ethanol | Expected to be soluble | Often used in co-solvent systems. |
2. What are the critical stability factors for this compound in solution?
The stability of this compound in solution is primarily influenced by pH and light exposure.
-
pH Stability: The compound is stable in aqueous solutions with a pH ranging from 1 to 7. However, it undergoes degradation at pH values above 7.
-
Photostability: Sonepiprazole is very sensitive to light (photolabile). Solutions should be protected from light at all times to prevent degradation.
-
Solid State Stability: In its solid (powder) form, sonepiprazole is stable under standard storage conditions.
Data Summary: Stability Profile
| Condition | Stability | Recommendation |
|---|---|---|
| pH | ||
| pH 1 - 7 | Stable | Prepare solutions in this pH range. Use buffers if necessary. |
| pH > 7 | Degrades | Avoid alkaline conditions. Do not use basic buffers. |
| Light | ||
| Light Exposure | Highly Unstable (Photolabile) | Protect solutions from light using amber vials or by covering containers with foil. |
| Dark | Stable | Store solutions in the dark. |
| Temperature | ||
| Refrigerated (2-8 °C) | Recommended for storage | Store solutions refrigerated to minimize degradation. |
| Room Temperature | Suitable for short-term use | For immediate experimental use, but long-term storage is not advised. |
3. What is the mechanism of action of sonepiprazole?
Sonepiprazole is a psychoactive compound with a multi-receptor binding profile. It acts as a partial agonist at dopamine (B1211576) D2, D3, and D4 receptors, as well as the serotonin (B10506) 5-HT1A receptor. Additionally, it functions as an antagonist at the serotonin 5-HT2A receptor. This complex pharmacology gives it a unique profile for potentially treating conditions like schizophrenia.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
This issue is often related to solubility limits or solution instability. Follow these steps to diagnose the cause.
Issue 2: My solution has changed color (e.g., turned yellow).
A color change often indicates chemical degradation. The most common cause for sonepiprazole is photodegradation.
-
Cause: The solution was likely exposed to light. Sonepiprazole is known to be photolabile.
-
Solution: Discard the solution immediately as its integrity is compromised.
-
Prevention: Always prepare and store sonepiprazole solutions in amber vials or wrap clear vials completely in aluminum foil to block all light. Minimize exposure to ambient light during experimental procedures.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough so that undissolved solid remains) to a sealed, light-protected vial (e.g., an amber glass vial).
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Sample Collection: After equilibration, allow the vial to stand so that the excess solid can sediment.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the clear filtrate with the solvent and determine the concentration of sonepiprazole using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Technical Support Center: Selective Dopamine D4 Receptor Antagonists
Welcome to the technical support center for researchers studying selective dopamine (B1211576) D4 receptor (D4R) antagonists. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during the drug discovery and development process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, so challenging?
A1: Achieving high selectivity for the D4 receptor is a significant challenge primarily due to the high degree of structural similarity among the D2-like receptor subfamily (D2, D3, and D4).
-
Structural Homology: The D2, D3, and D4 receptors share a high degree of sequence identity, especially within the transmembrane helices that form the ligand-binding pocket.[1][2] The overall amino acid homology between D2 and D3 receptors is about 46%, but this rises to 78% in the transmembrane domains.[2] This structural conservation makes it difficult to design small molecules that can differentiate between these subtypes.
-
Orthosteric Binding Site Identity: The orthosteric binding site (the primary site where dopamine binds) is nearly identical across D2-like receptors.[1] This means that compounds designed to interact with this site on the D4 receptor are very likely to also bind to D2 and D3 receptors.
-
Pharmacological Profile Overlap: Consequently, the pharmacological profiles of the D2, D3, and D4 receptors are very similar, although some specific differences have been identified.[3] Many antipsychotic drugs, for instance, show affinity for all three receptors.[4] While some compounds have been developed with over 100-fold selectivity for D4 over D2, achieving this is a key challenge in medicinal chemistry.[5]
Q2: My selective D4 antagonist shows promising in vitro results but has low efficacy or unexpected side effects in vivo. What are the potential reasons?
A2: This is a common issue in drug development. The transition from a controlled in vitro environment to a complex biological system introduces several variables that can account for this discrepancy.
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast excretion can lead to insufficient compound concentration at the target site in the brain. It is crucial to assess the compound's PK profile, including its ability to cross the blood-brain barrier.
-
Off-Target Effects: Even with high in vitro selectivity, a compound might interact with other receptors or channels in vivo, leading to unexpected physiological effects. A common off-target interaction for many centrally acting drugs is the hERG potassium channel, which can lead to cardiotoxicity.[6][7]
-
Species Differences: The amino acid sequence and expression patterns of the D4 receptor can differ between species (e.g., human, rat, mouse).[8] These differences might alter the binding affinity or functional activity of your antagonist, leading to different outcomes in preclinical animal models compared to human-based in vitro assays.
-
Receptor Environment: In heterologous expression systems used for in vitro assays (e.g., HEK293 or CHO cells), the receptor may be expressed in an environment with different G-proteins and interacting proteins than those found in native neurons.[3] This can lead to results that don't fully translate to the in vivo situation.
-
Polymorphisms: The human D4 receptor gene is known for its polymorphisms, particularly a variable number tandem repeat (VNTR) in the third intracellular loop.[4][9] While most studies suggest these variants don't significantly alter pharmacology, they can affect receptor function and signaling efficiency, which might contribute to varied responses.[3][4]
Q3: What are the most common off-target interactions for D4 antagonists, and how can I screen for them?
A3: Besides the closely related D2 and D3 receptors, several other targets are commonly screened to assess the safety and selectivity profile of a D4 antagonist. Proactively screening for these interactions can prevent costly failures later in development.
Common Off-Target Screening Panel:
| Target Class | Specific Examples | Potential Implication of Interaction |
| Ion Channels | hERG (KCNH2) | Cardiotoxicity (QT prolongation)[10] |
| Sodium Channels (Nav) | Neurological and cardiovascular side effects | |
| Calcium Channels (Cav) | Cardiovascular and neurological side effects | |
| Other GPCRs | Serotonin Receptors (e.g., 5-HT2A) | Psychiatric and metabolic side effects |
| Adrenergic Receptors (e.g., α1, α2) | Cardiovascular side effects (e.g., hypotension) | |
| Histamine H1 Receptor | Sedation, weight gain | |
| Transporters | Dopamine Transporter (DAT) | Psychostimulant-like effects |
| Serotonin Transporter (SERT) | Antidepressant-like effects, drug interactions |
Screening Methodology:
-
Binding Assays: Use commercially available panel screening services (e.g., Eurofins SafetyScreen, CEREP) that utilize radioligand binding assays to test your compound against a wide array of targets at a fixed concentration (commonly 1-10 µM).
-
Functional Assays: For key off-targets like the hERG channel, a functional assay is critical. The gold standard is the whole-cell patch-clamp electrophysiology assay, which directly measures the ion flow through the channel and how your compound inhibits it.[6]
Q4: My compound's binding affinity (Ki) for the D4 receptor varies between experiments. How can I ensure my binding assay is reliable?
A4: Consistency in radioligand binding assays is crucial for accurate pharmacological characterization. Variation can stem from multiple factors related to protocol and reagents. Below is a detailed protocol for a competitive binding assay to help standardize your procedure.
Experimental Protocol: D4 Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitor constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D4 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: A high-affinity D4 receptor radioligand, such as [³H]-Spiperone or [³H]-Clozapine.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Non-specific Binding (NSB) Determinand: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol) to saturate all receptors.
-
Test Compound: Your antagonist, prepared in a dilution series.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[13]
-
Scintillation Cocktail & Counter.
2. Procedure:
-
Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquot and resuspend it in ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay. Dilute the membranes to a final concentration that yields sufficient signal (typically 50-120 µg protein per well for tissue or 3-20 µg for cultured cells).[13]
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[13] Designate wells for:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + NSB Determinand.
-
Test Compound: Membranes + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: To each well, add the components in the following order:
-
150 µL of the membrane preparation.
-
50 µL of either assay buffer (for TB), NSB determinand, or test compound dilution.
-
50 µL of the radioligand solution (at a fixed concentration, typically near its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[14]
-
Visual Guides: Workflows and Pathways
Screening Workflow for a Novel D4 Antagonist
The following diagram outlines a typical high-throughput screening (HTS) and lead validation workflow for identifying and characterizing novel selective D4 receptor antagonists.
Caption: A typical workflow for D4 antagonist discovery.
Dopamine D4 Receptor Signaling Pathways
The D4 receptor is a member of the D2-like family and primarily signals through the Gi/o family of G-proteins. Activation by dopamine leads to the inhibition of adenylyl cyclase and modulation of several downstream effectors. Antagonists block these pathways.
Caption: Key signaling pathways modulated by the D4 receptor.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacological and functional analysis of the human dopamine D4.2 and D4.10 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The utility of hERG channel inhibition data in the derivation of occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Interpreting dose-response curves of Sonepiprazole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting dose-response curves for Sonepiprazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D4 receptor. Its mechanism of action involves binding to the D4 receptor and blocking the effects of dopamine. This antagonism prevents the dopamine-induced inhibition of adenylyl cyclase, which in turn modulates intracellular levels of cyclic AMP (cAMP).
Q2: What are the key parameters to look for in a this compound dose-response curve?
When analyzing a dose-response curve for this compound, the key parameters of interest are the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These values indicate the concentration of Sonepiprazole required to elicit 50% of its maximal effect. A lower IC50/EC50 value signifies higher potency.
Q3: How does the binding affinity (Ki) of Sonepiprazole relate to its functional potency (IC50)?
The Ki value represents the binding affinity of Sonepiprazole to the D4 receptor. While a low Ki value, indicating high binding affinity, often correlates with high functional potency (a low IC50 value), they are not always identical. Functional assays, such as cAMP measurements, are necessary to determine the actual inhibitory potency of the compound in a cellular context.
Data Presentation
The following table summarizes the known binding affinity of this compound for the dopamine D4 receptor and its selectivity over other related receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity over other receptors (Ki) |
| Sonepiprazole | Dopamine D4 | 10 nM | > 2,000 nM (for D1, D2, D3, 5-HT1A, 5-HT2, α1- and α2-adrenergic receptors)[1] |
Experimental Protocols
Radioligand Binding Assay for Determining Ki
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Functional cAMP Assay for Determining IC50
This protocol describes a functional assay to measure the antagonistic activity of this compound at the dopamine D4 receptor by quantifying its effect on cAMP levels.
Objective: To determine the IC50 of this compound for the inhibition of dopamine-induced decrease in cAMP levels in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating: Culture the D4 receptor-expressing cells and plate them in a 96-well plate to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) and forskolin to stimulate adenylyl cyclase and induce a measurable decrease in cAMP.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound. Determine the IC50 value, which represents the concentration of Sonepiprazole that inhibits 50% of the dopamine-induced effect.
Mandatory Visualizations
Caption: Sonepiprazole signaling pathway at the D4 receptor.
Caption: Experimental workflow for a functional cAMP assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate. |
| No observable antagonist effect | Sonepiprazole concentration is too low, agonist concentration is too high, or receptor expression is low. | Increase the concentration range of Sonepiprazole. Optimize the agonist concentration to its EC80. Verify receptor expression levels via a separate assay (e.g., Western blot or radioligand binding). |
| High background signal in the assay | Non-specific binding of reagents, or high basal adenylyl cyclase activity. | Optimize washing steps. Titrate the concentration of forskolin to achieve an optimal signal-to-background ratio. |
| Sonepiprazole shows agonist activity | This is unlikely for an antagonist, but could indicate off-target effects at very high concentrations. | Re-evaluate the dose-response curve with a wider range of concentrations. Test for activity in a cell line lacking the D4 receptor to check for off-target effects. |
| IC50 value is significantly different from the Ki value | Assay conditions (e.g., temperature, buffer composition) can influence functional potency. The relationship between binding and function is not always 1:1. | Ensure assay conditions are consistent. This discrepancy is not necessarily an error but reflects the difference between binding affinity and functional antagonism. |
References
Avoiding Sonepiprazole hydrochloride precipitation in aqueous solutions
Technical Support Center: Sonepiprazole Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility and precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: this compound is the salt of a weakly basic parent compound. Its solubility in water is highly dependent on pH. Precipitation typically occurs when the pH of the solution increases, causing the protonated (and more soluble) form of the molecule to convert to its neutral, less soluble free base form. This is a common characteristic of hydrochloride salts of weak bases.[1][2]
Q2: What is the most critical factor to control to maintain the solubility of this compound?
A2: The most critical factor is the pH of the aqueous solution.[3][4] Maintaining a sufficiently acidic pH (typically pH < 6.0) is essential to keep Sonepiprazole in its protonated, soluble hydrochloride salt form. As the pH approaches the compound's pKa, solubility will decrease dramatically.
Q3: Can temperature changes cause precipitation?
A3: Yes, temperature can affect solubility. For most solids, solubility increases with temperature. If you prepare a saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature. It is crucial to determine the solubility at the intended experimental temperature.
Q4: Does the choice of buffer or salt concentration matter?
A4: Absolutely. High concentrations of chloride ions from sources other than the drug itself (e.g., from NaCl or a chloride-based buffer) can sometimes suppress the dissolution of a hydrochloride salt due to the "common ion effect".[1][5][6] It is advisable to use buffers with non-chloride counter-ions if you suspect this is an issue.
Q5: Are there any solvents other than water that can be used?
A5: Sonepiprazole (the free base) is soluble in organic solvents like DMSO and DMF at concentrations up to 30 mg/mL.[7][8] For aqueous experiments, a small percentage of a co-solvent like DMSO can be used to increase the overall solubility, but this must be compatible with your experimental model.
Troubleshooting Guide: Precipitation Issues
Problem: A clear solution of this compound becomes cloudy or forms a precipitate over time.
Use the following decision tree to diagnose and solve the issue.
Figure 1. Troubleshooting decision tree for Sonepiprazole HCl precipitation.
Data Presentation
The following tables provide hypothetical but realistic data for this compound based on the known behavior of similar weakly basic drug salts.
Table 1: pH-Dependent Aqueous Solubility of Sonepiprazole HCl at 25°C
| pH | Solubility (mg/mL) | Form in Solution |
| 2.0 | > 50 | Predominantly protonated hydrochloride salt |
| 4.0 | > 50 | Predominantly protonated hydrochloride salt |
| 6.0 | ~15.0 | Mixture of protonated salt and free base |
| 7.0 | ~1.5 | Mixture of protonated salt and free base |
| 7.4 | < 0.5 | Predominantly neutral free base (precipitation likely) |
| 8.0 | < 0.1 | Predominantly neutral free base (precipitation likely) |
Table 2: Effect of Co-solvents on Sonepiprazole HCl Solubility in pH 7.4 Buffer
| Co-solvent System (in pH 7.4 Phosphate Buffer) | Solubility (mg/mL) | Fold Increase |
| 0% DMSO (Control) | ~0.4 | 1.0x |
| 1% DMSO | ~1.2 | 3.0x |
| 5% DMSO | ~6.5 | 16.3x |
| 5% PEG 400 | ~4.8 | 12.0x |
| 10% Ethanol | ~2.5 | 6.3x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the steps to prepare a stable, acidic stock solution of this compound (M.W. 437.98 g/mol ).[9]
-
Weigh Compound: Accurately weigh 4.38 mg of Sonepiprazole HCl powder.
-
Add Acidic Solvent: Add 900 µL of 10 mM HCl in sterile water to the powder. Do not use plain water or a neutral buffer at this stage.
-
Facilitate Dissolution: Vortex vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes until all solid material is dissolved.
-
Final Volume Adjustment: Add 100 µL of 10 mM HCl to bring the final volume to 1.0 mL. The final concentration will be 10 mM in a 10 mM HCl solution.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage.
Figure 2. Workflow for preparing a stable Sonepiprazole HCl stock solution.
Protocol 2: Kinetic Solubility Assay using pH Shift
This protocol helps determine the solubility and precipitation kinetics in a target physiological buffer (e.g., pH 7.4).
-
Prepare Buffer: Prepare 100 mL of your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare Supersaturated Solution: Add a small volume of a concentrated Sonepiprazole HCl stock solution (e.g., 20 µL of a 100 mM stock in DMSO) to 1.98 mL of the target buffer in a clear vial. This creates a supersaturated solution that will likely precipitate.[4][10]
-
Incubate: Place the vial on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor Precipitation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the suspension.
-
Separate Solute: Immediately filter the aliquot through a 0.22 µm filter to remove any precipitated solid.
-
Quantify Soluble Fraction: Analyze the concentration of Sonepiprazole remaining in the clear filtrate using a suitable analytical method, such as HPLC-UV.
-
Determine Solubility: The concentration that remains stable in the filtrate after an extended period (e.g., 2-4 hours) represents the kinetic solubility of the compound under those conditions.
References
- 1. rjpdft.com [rjpdft.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Supersaturation - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Sonepiprazole hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Sonepiprazole (B1681054) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Sonepiprazole hydrochloride and what is its primary mechanism of action?
A1: this compound is a phenylpiperazine drug that acts as a highly selective antagonist for the dopamine (B1211576) D4 receptor.[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of the D4 receptor in various neurological processes. Unlike broader-spectrum antipsychotics, it shows minimal affinity for D1, D2, and D3 dopamine receptors, as well as serotonin (B10506) (5-HT) 1A and 2A receptors, and adrenergic α1 and α2 receptors.[2] Sonepiprazole was investigated as a potential antipsychotic for schizophrenia, but clinical trials did not demonstrate efficacy for this indication.[1][3]
Q2: We are observing high variability in the antagonist effect of Sonepiprazole in our cell-based assays. What could be the cause?
A2: Inconsistent results in cell-based assays with Sonepiprazole can stem from several factors. A primary reason can be the agonist concentration used for receptor stimulation. To observe a clear antagonist effect, it is crucial to use an agonist concentration that elicits a submaximal response, typically around the EC80 (the concentration that produces 80% of the maximal response).[4] This provides a sufficient window to detect the inhibitory action of Sonepiprazole. Additionally, ensure that the cell line used expresses an adequate number of D4 receptors on the cell surface.[4] Variability in cell passage number and confluency can also contribute to inconsistent results, so it is important to standardize these aspects of your cell culture protocol.[4]
Q3: Our in vivo preclinical studies with Sonepiprazole show unexpected behavioral effects, or a lack thereof. How can we troubleshoot this?
A3: In vivo studies can be complex, and several factors can influence the outcomes. One critical aspect to consider is the potential for D2 receptor supersensitivity, especially if the animal models have been previously treated with other dopamine antagonists like haloperidol.[5] Prior exposure to D2 antagonists can alter the dopaminergic system's sensitivity, potentially masking the specific effects of a D4 antagonist like Sonepiprazole. A sufficient washout period is necessary to allow for the normalization of D2 receptor sensitivity.[5] Additionally, the choice of behavioral model is crucial. Sonepiprazole has been shown to reverse prepulse inhibition deficits induced by apomorphine (B128758) and inhibit stress-induced cognitive impairment in animal models, while not affecting spontaneous locomotor activity on its own.[1] Ensure your behavioral paradigm is designed to specifically assess functions modulated by the D4 receptor.
Q4: We are concerned about the stability of our this compound solution for our experiments. What are the best practices for its preparation and storage?
A4: The stability of your this compound solution is critical for reproducible results. It is soluble in organic solvents like DMSO and ethanol.[2] For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not cause cytotoxicity.[4] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in a tightly sealed container at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles. For formulations intended for in vivo use, the physical and chemical stability of the compound in the chosen vehicle should be thoroughly validated.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) of Sonepiprazole in Radioligand Binding Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Verify the age and storage conditions of the radioligand. Use a fresh batch if necessary and perform a saturation binding experiment to confirm its affinity and concentration. |
| Incorrect Buffer Composition | Ensure the pH, ionic strength, and presence of necessary co-factors in the binding buffer are optimal for D4 receptor binding. Refer to established protocols for dopamine receptor binding assays. |
| Cell Membrane Preparation Quality | Inconsistent protein concentration or contamination in cell membrane preparations can lead to variability. Use a standardized protocol for membrane preparation and quantify protein concentration accurately for each batch. |
| Incubation Time and Temperature | Ensure that the binding reaction has reached equilibrium. Optimize incubation time and temperature. For antagonist binding, a longer incubation period may be required. |
Issue 2: Lack of Efficacy in Functional Assays (e.g., cAMP Assays)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Low D4 Receptor Expression | Confirm D4 receptor expression levels in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher or inducible expression. |
| Suboptimal Agonist Concentration | As mentioned in the FAQs, use an agonist concentration at or near its EC80 to create an adequate window for observing antagonism.[4] |
| Cell Health and Viability | High concentrations of Sonepiprazole or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay to determine the non-toxic concentration range.[4] |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in the second messenger (e.g., cAMP) levels. Optimize cell density and stimulation time for the assay.[8] |
Experimental Protocols & Visualizations
Protocol 1: Competitive Radioligand Binding Assay for Sonepiprazole
Objective: To determine the binding affinity (Ki) of Sonepiprazole for the dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D4 receptors.
-
Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., Haloperidol).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of Sonepiprazole or the non-specific binding determinator.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 of Sonepiprazole.
-
Calculate the Ki using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Workflow for determining Sonepiprazole's binding affinity.
Protocol 2: cAMP Functional Assay for Sonepiprazole
Objective: To assess the functional antagonist activity of Sonepiprazole at the dopamine D4 receptor.
Materials:
-
A cell line co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for HTRF or ELISA-based cAMP detection.
-
Dopamine D2-like receptor agonist (e.g., Quinpirole).
-
This compound.
-
Cell culture medium.
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase substrate).
Method:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., Quinpirole at its EC80).
-
Incubate for a time sufficient to induce a measurable change in intracellular cAMP levels.
-
Lyse the cells (if required by the detection kit).
-
Measure the cAMP levels using the chosen detection method.
-
Plot the agonist-induced cAMP response as a function of Sonepiprazole concentration.
-
Perform a non-linear regression analysis to determine the IC50 of Sonepiprazole's functional antagonism.
Signaling Pathway of D4 Receptor Antagonism by Sonepiprazole
Sonepiprazole blocks dopamine's inhibition of adenylyl cyclase.
Troubleshooting Logic for Inconsistent In Vivo Results
A logical approach to troubleshooting in vivo studies.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
Validation & Comparative
A Comparative Guide to Sonepiprazole Hydrochloride and Other D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a focal point in the research and development of novel antipsychotic and cognitive-enhancing therapeutics. Its preferential expression in cortical and limbic brain regions, as opposed to the striatum, suggested that D4 receptor antagonists could offer a therapeutic advantage by minimizing the extrapyramidal side effects associated with D2 receptor blockade. Sonepiprazole (B1681054) hydrochloride, a selective D4 receptor antagonist, emerged from these efforts. This guide provides a detailed comparison of sonepiprazole with other notable D4 receptor antagonists, focusing on their pharmacological profiles and the experimental methodologies used for their characterization.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional activities of sonepiprazole and other selected D4 receptor antagonists.
Table 1: Receptor Binding Affinity Profile (Ki in nM)
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | 5-HT2A Receptor | D4 vs D2 Selectivity | D4 vs D3 Selectivity | Reference |
| Sonepiprazole | 10 | >1000 | - | - | >100-fold | - | [1] |
| L-745,870 | 0.43 | 960 | 2300 | Moderate Affinity | ~2233-fold | ~5349-fold | [2][3][4] |
| Fananserin (B1672049) | 2.93 | 726 | >100 | 0.37 | ~248-fold | >34-fold | [5][6][7] |
Table 2: Functional Antagonist Activity
| Compound | Functional Assay | Observed Effect | Concentration/Potency | Reference |
| Sonepiprazole | Prepulse Inhibition | Reverses apomorphine-induced deficits | - | [1] |
| L-745,870 | cAMP Accumulation | Reverses dopamine-mediated inhibition of adenylate cyclase | 0.1 - 1 µM | [8] |
| [35S]GTPγS Binding | Blocks dopamine-induced stimulation | Low Kb values | [8][9] | |
| Fananserin | Animal Models | Blocks apomorphine-induced climbing and amphetamine-induced cognitive perseveration | - | [10] |
Note: Specific IC50/EC50 values for functional antagonism are not consistently reported in the literature, hence descriptive effects are provided.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize D4 receptor antagonists are outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]-spiperone).
-
Test compounds (sonepiprazole, L-745,870, fananserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Principle: Dopamine D4 receptors are Gi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will reverse this effect.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compounds (sonepiprazole, L-745,870, fananserin).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader.
Procedure:
-
Cell Culture: Plate the D4 receptor-expressing cells in 96-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin and a fixed concentration of dopamine to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value, representing the concentration at which the compound reverses 50% of the dopamine-induced inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for D4 Antagonist Characterization.
Discussion and Conclusion
Sonepiprazole, L-745,870, and fananserin all exhibit high affinity and selectivity for the dopamine D4 receptor over the D2 receptor. L-745,870, in particular, demonstrates a selectivity of over 2000-fold for the D4 receptor compared to the D2 receptor.[8] Fananserin is also a potent 5-HT2A receptor antagonist.[5][7]
Despite their promising preclinical profiles, selective D4 receptor antagonists, including sonepiprazole, L-745,870, and fananserin, have unfortunately failed to demonstrate efficacy in clinical trials for schizophrenia.[1][11][12] This has led to a re-evaluation of the "D4 hypothesis of schizophrenia," which posited that selective D4 antagonism would be a key mechanism for antipsychotic action. The lack of clinical success suggests that D4 receptor blockade alone may not be sufficient to treat the complex psychopathology of schizophrenia. Nevertheless, the development of these selective ligands has been instrumental in elucidating the physiological roles of the D4 receptor and continues to be a valuable area of research for other potential therapeutic indications.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-745870 | CAS#:158985-00-3 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fananserin | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 6. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fananserin - Wikipedia [en.wikipedia.org]
- 8. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placebo-controlled study of the D4/5-HT2A antagonist fananserin in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sonepiprazole Hydrochloride: A Comparative Analysis for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive comparison of Sonepiprazole (B1681054) hydrochloride with alternative compounds, offering researchers, scientists, and drug development professionals objective data to validate its experimental findings. The following sections detail its pharmacological profile, preclinical efficacy, and clinical trial outcomes, supported by experimental protocols and visual diagrams to facilitate a thorough understanding of its mechanism and performance.
Executive Summary
Sonepiprazole is a highly selective dopamine (B1211576) D4 receptor antagonist. Preclinical studies have demonstrated its potential in reversing sensorimotor gating deficits and mitigating stress-induced cognitive impairment. However, in a key clinical trial for schizophrenia, Sonepiprazole failed to show efficacy compared to placebo, while the atypical antipsychotic olanzapine (B1677200) demonstrated significant improvement in symptoms. This guide presents the available data to offer a clear perspective on Sonepiprazole's experimental profile in comparison to relevant alternatives.
Comparative Pharmacological Profile
The following table summarizes the in vitro binding affinities (Ki, nM) of Sonepiprazole, the selective D4 antagonist L-745,870, and the multi-receptor atypical antipsychotic olanzapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Sonepiprazole (Ki, nM) | L-745,870 (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D4 | 10 | 0.43 | 11 |
| Dopamine D1 | >2,000 | >10,000 | 27 |
| Dopamine D2 | >2,000 | 960 | 11 |
| Dopamine D3 | >2,000 | 2,300 | 23 |
| Serotonin (B10506) 5-HT1A | >2,000 | 1,700 | 5,500 |
| Serotonin 5-HT2A | >2,000 | 240 | 4 |
| α1-Adrenergic | >2,000 | 230 | 19 |
| α2-Adrenergic | >2,000 | 1,300 | 230 |
Preclinical Efficacy
Sonepiprazole has been evaluated in several preclinical models relevant to psychiatric disorders.
-
Stress-Induced Cognitive Impairment: In a primate model, Sonepiprazole was found to prevent stress-induced cognitive deficits.[6] This suggests a potential role for D4 receptor antagonism in mitigating the cognitive symptoms associated with stress-related disorders.
Clinical Trial Findings: Schizophrenia
A significant clinical trial evaluated the efficacy of Sonepiprazole in treating patients with schizophrenia.[7]
-
Study Design: A 6-week, placebo-controlled trial involving 467 hospitalized patients with schizophrenia. Sonepiprazole was compared to both placebo and olanzapine.[7]
-
Primary Endpoint: The primary measure of efficacy was the mean change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS).[7]
-
Results: The study found no statistically significant difference between any dose of Sonepiprazole and placebo on the primary endpoint. In contrast, olanzapine was statistically superior to placebo in reducing PANSS total scores.[7]
| Treatment Group | Mean Change in PANSS Total Score from Baseline | Statistical Significance vs. Placebo |
| Sonepiprazole | Not significantly different from placebo | Not Significant |
| Olanzapine | Statistically significant improvement | Significant |
| Placebo | Baseline | - |
(Note: Specific mean change values for each group are not publicly available in the referenced abstract.)
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound to dopamine receptors expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D4).
Materials:
-
Cell membranes expressing the human dopamine receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-spiperone).
-
Test compound (e.g., Sonepiprazole hydrochloride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand like haloperidol).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rodents
This protocol describes a behavioral model used to assess the potential of a compound to restore sensorimotor gating deficits.
Objective: To evaluate the ability of a test compound to reverse the disruption of PPI caused by apomorphine (B128758).
Apparatus:
-
Acoustic startle chambers equipped with a loudspeaker and a sensor to measure the startle response.
Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley).
Procedure:
-
Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.
-
Drug Administration: Administer the test compound (e.g., Sonepiprazole) at various doses via the appropriate route (e.g., intraperitoneal). After a specified pretreatment time, administer apomorphine (a dopamine agonist that disrupts PPI).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI in the drug-treated groups to the vehicle- and apomorphine-treated control groups.
Stress-Induced Cognitive Impairment in Non-Human Primates (Delayed Response Task)
This protocol outlines a method to assess the effect of a compound on cognitive flexibility and working memory under stressful conditions.
Objective: To determine if a test compound can prevent the cognitive deficits induced by acute stress.
Apparatus:
-
Wisconsin General Test Apparatus (WGTA) or a computerized testing system.
-
A method for inducing mild, acute stress (e.g., exposure to loud, unpredictable noise).
Animals:
-
Rhesus or cynomolgus monkeys.
Procedure:
-
Training: Train the monkeys on a delayed response task. In a typical trial, the monkey observes a food reward being placed in one of two or more wells. An opaque screen is then lowered for a delay period. After the delay, the screen is raised, and the monkey must choose the correct well to receive the reward.
-
Baseline Testing: Establish a stable baseline performance for each monkey on the delayed response task.
-
Drug Administration: Administer the test compound (e.g., Sonepiprazole) or vehicle prior to the test session.
-
Stress Induction: Expose the monkeys to a mild stressor (e.g., 100 dB white noise) for a defined period before and/or during the cognitive testing.
-
Cognitive Testing: Test the monkeys on the delayed response task under the stressful condition.
-
Data Analysis: Compare the performance (e.g., percentage of correct responses) on the delayed response task under stress with and without the test compound, as well as to the baseline performance.
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Prepulse Inhibition Experimental Workflow.
References
- 1. OLANZAPINE IMPROVES DEFICIENT SENSORY INHIBITION IN DBA/2 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonepiprazole Hydrochloride and L-745,870: Selective Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent selective dopamine (B1211576) D4 receptor antagonists: Sonepiprazole hydrochloride and L-745,870. Both compounds have been instrumental in elucidating the physiological roles of the D4 receptor and have been investigated for their therapeutic potential, particularly in the context of neuropsychiatric disorders such as schizophrenia. This document presents a detailed comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to Sonepiprazole and L-745,870
Sonepiprazole (also known as PNU-101387G) is a phenylpiperazine derivative recognized for its high selectivity as a D4 receptor antagonist.[1][2] L-745,870 is another potent and selective antagonist of the dopamine D4 receptor.[3] Both compounds have been pivotal in preclinical and clinical research aimed at understanding the function of the D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[4]
Mechanism of Action
Both Sonepiprazole and L-745,870 act as competitive antagonists at the dopamine D4 receptor. This means they bind to the receptor at the same site as the endogenous ligand, dopamine, but do not activate it. By occupying the binding site, they prevent dopamine from eliciting its downstream signaling effects. The dopamine D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] By blocking this action, Sonepiprazole and L-745,870 can modulate downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and L-745,870, providing a direct comparison of their binding affinities, functional potencies, and pharmacokinetic properties.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | L-745,870 |
| Dopamine D4 | 3.6 (rat), 10.1 (human) [6] | 0.43 (human) [7][8] |
| Dopamine D2 | 5147 (rat)[6] | 960 (human)[3][7] |
| Dopamine D3 | >2000[9] | 2300 (human)[3][7] |
| Serotonin 5-HT2A | >2000[9] | Moderate affinity (<300)[8] |
| Histamine H1 | 7430[6] | - |
| Alpha-1 Adrenergic | >2000[9] | Moderate affinity (<300)[8] |
| Alpha-2 Adrenergic | >2000[9] | - |
Table 2: Functional Antagonist Potency
| Assay | This compound | L-745,870 |
| GTPγS Binding (IC50) | Not explicitly found | Antagonizes agonist-induced stimulation[7][10] |
| cAMP Accumulation (IC50) | Not explicitly found | Reverses dopamine-mediated inhibition of adenylate cyclase[8] |
| Mitogenesis Assay (EC50) | - | 27 nM (in CHO cells)[7] |
Table 3: In Vivo Activity and Pharmacokinetics
| Parameter | This compound | L-745,870 |
| Apomorphine-induced Prepulse Inhibition Deficits | Reverses deficits[2] | Fails to reverse deficits[11] |
| Conditioned Avoidance Responding | Does not impair[11] | Fails to antagonize[11] |
| Rotarod Performance | No significant effect at selective doses | Impairs motor performance at high doses (100 mg/kg)[11] |
| Oral Bioavailability | - | 20-60% (rat and monkey)[3] |
| Plasma Half-life (t1/2) | - | 2.1-2.8 hours (rat and monkey)[3] |
| Brain Penetration | - | Excellent, with high brain-to-plasma ratios in rats[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of antagonists.
Caption: General experimental workflow for characterizing D4 receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding for researchers.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Sonepiprazole and L-745,870 for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]spiperone or another suitable D4 receptor radioligand.
-
Test compounds: this compound and L-745,870 at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D4 antagonist (e.g., haloperidol (B65202) or clozapine).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To assess the functional antagonist activity of Sonepiprazole and L-745,870 by measuring their ability to block agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the D4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Dopamine or another D4 receptor agonist.
-
Test compounds: this compound and L-745,870.
-
GDP.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
Procedure:
-
Pre-incubate the cell membranes with the test compound or vehicle in the assay buffer containing GDP.
-
Add the D4 receptor agonist to stimulate G-protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data is expressed as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.
cAMP Accumulation Assay
Objective: To determine the ability of Sonepiprazole and L-745,870 to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the D4 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Dopamine.
-
Test compounds: this compound and L-745,870.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound or vehicle in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a combination of forskolin and dopamine. Forskolin increases basal cAMP levels, allowing for the measurement of D4 receptor-mediated inhibition.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The antagonist effect is observed as a reversal of the dopamine-induced decrease in forskolin-stimulated cAMP levels.
In Vivo Behavioral Assays
Apomorphine-Induced Prepulse Inhibition (PPI) Deficits: This test assesses sensorimotor gating, a process that is deficient in schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Dopamine agonists like apomorphine (B128758) disrupt PPI. The ability of an antagonist to reverse this disruption suggests antipsychotic potential.[1][12]
Conditioned Avoidance Responding (CAR): This model evaluates the ability of a drug to suppress a learned avoidance response to an aversive stimulus, a hallmark of antipsychotic activity.[11][13] Animals are trained to avoid a footshock by moving to another compartment upon presentation of a conditioned stimulus (e.g., a light or tone).
Rotarod Test: This assay is used to assess motor coordination and balance.[7][8][14] Animals are placed on a rotating rod, and the latency to fall is measured. This test can indicate potential extrapyramidal side effects, which are common with typical antipsychotics.
Discussion and Conclusion
Both this compound and L-745,870 are highly selective and potent antagonists of the dopamine D4 receptor. L-745,870 exhibits a significantly higher affinity for the human D4 receptor compared to Sonepiprazole.[6][7] In functional assays, both compounds effectively block the signaling of the D4 receptor.
In vivo, some differences in their pharmacological profiles emerge. Sonepiprazole was found to reverse apomorphine-induced PPI deficits, a predictor of antipsychotic efficacy, whereas L-745,870 did not show this effect.[2][11] Neither compound significantly impaired conditioned avoidance responding at D4-selective doses.[11] L-745,870 only affected motor performance on the rotarod at very high doses, suggesting a low propensity for extrapyramidal side effects at therapeutic concentrations.[11]
The clinical development of both compounds for schizophrenia has been challenging. Despite promising preclinical data, clinical trials with Sonepiprazole did not demonstrate efficacy in treating schizophrenia.[2] Similarly, L-745,870 was found to be ineffective in human trials for psychosis.[15] These outcomes have led to a broader re-evaluation of the "D4 hypothesis of schizophrenia" and have spurred further research into the complex pathophysiology of the disorder.
References
- 1. Effect of apomorphine on cognitive performance and sensorimotor gating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-745870 | CAS#:158985-00-3 | Chemsrc [chemsrc.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apomorphine-induced disruption of prepulse inhibition that can be normalised by systemic haloperidol is insensitive to clozapine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride: A Comparative Analysis of an Investigational Antipsychotic
Once a candidate for the treatment of schizophrenia, Sonepiprazole (B1681054) hydrochloride, a highly selective dopamine (B1211576) D4 receptor antagonist, ultimately failed to demonstrate efficacy in clinical trials. This guide provides a comparative overview of Sonepiprazole's performance against a placebo and an active comparator, olanzapine (B1677200), supported by available clinical and preclinical data. The information presented here is intended for researchers, scientists, and drug development professionals to offer insights into the compound's pharmacological profile and clinical outcomes.
Sonepiprazole (also known as U-101,387) was developed with the hypothesis that selective blockade of the dopamine D4 receptor could offer antipsychotic effects with a reduced risk of the extrapyramidal symptoms associated with non-selective dopamine D2 receptor antagonists.[1] However, a key clinical trial found Sonepiprazole to be ineffective in treating the symptoms of schizophrenia.[1][2]
Clinical Efficacy in Schizophrenia
A pivotal six-week, placebo-controlled clinical trial involving 467 hospitalized patients with schizophrenia assessed the efficacy of Sonepiprazole. The study included olanzapine, an established atypical antipsychotic, as an active comparator. The primary measure of efficacy was the change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS), a standard tool for evaluating the severity of schizophrenic symptoms.
The results of this trial were definitive: Sonepiprazole did not show a statistically significant difference from placebo on the primary or any of the secondary efficacy endpoints.[2] In contrast, olanzapine demonstrated a statistically significant improvement in all efficacy measures compared to placebo, with the exception of the Calgary Depression Scale.[2]
Table 1: Clinical Efficacy Data (Change in PANSS Total Score at 6 Weeks)
| Treatment Group | Mean Change from Baseline (± SD) | p-value vs. Placebo |
| Sonepiprazole | N/A | Not Significant |
| Olanzapine | Statistically Significant Improvement | < 0.05 |
| Placebo | N/A | - |
Note: Specific numerical data on the mean change and standard deviation for the Sonepiprazole and placebo groups were not available in the reviewed literature. The outcome for olanzapine is presented as a statistically significant improvement over placebo as reported in the study.
Receptor Binding Profile: A Tale of High Selectivity
Sonepiprazole's defining characteristic is its high selectivity for the dopamine D4 receptor. In preclinical studies, it demonstrated a high affinity for this receptor with minimal interaction with other dopamine receptor subtypes and other neurotransmitter receptors. This high selectivity was hypothesized to lead to a more favorable side-effect profile compared to broader-spectrum antipsychotics.
Table 2: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Sonepiprazole (U-101,387) | Olanzapine | Clozapine (B1669256) |
| Dopamine D4 | 10[3] | High Affinity[4][5] | 1.3 - 24[6][7] |
| Dopamine D1 | >2000[3] | High Affinity[5] | - |
| Dopamine D2 | >2000[3] | High Affinity[4][5] | - |
| Dopamine D3 | >2000[3] | High Affinity[4] | - |
| Serotonin (5-HT) Receptors | >2000[3] | High Affinity[4][5] | - |
| Noradrenaline Receptors | >2000[3] | - | - |
| Histamine H1 Receptor | >2000[3] | High Affinity[5] | - |
| Muscarinic M1 Receptor | - | High Affinity[4] | - |
Note: A lower Ki value indicates a higher binding affinity. Data for olanzapine and clozapine are presented as "High Affinity" where specific Ki values were not consistently reported across the literature, but their significant binding to these receptors is well-established.
Experimental Protocols
Clinical Trial Methodology for Sonepiprazole in Schizophrenia
The primary clinical trial of Sonepiprazole was a multicenter, randomized, double-blind, placebo-controlled study.[2]
-
Participants: 467 hospitalized patients diagnosed with schizophrenia and a PANSS total score of ≥ 60.[2]
-
Interventions: Patients were randomly assigned to receive one of several fixed doses of Sonepiprazole, olanzapine, or a placebo, administered orally once daily for six weeks.[2]
-
Primary Efficacy Endpoint: The mean change from baseline in the total PANSS score at the end of the six-week treatment period.[2]
-
Secondary Efficacy Endpoints: Included changes in PANSS factor scores, the Brief Psychiatric Rating Scale (BPRS) score, the Clinical Global Impressions Severity of Illness (CGI-S) score, and the Calgary Depression Scale score.[2]
Dopamine D4 Receptor Binding Assay (Representative Protocol)
The binding affinity of Sonepiprazole for the dopamine D4 receptor was determined using a radioligand binding assay. While the specific protocol used for Sonepiprazole is detailed in dedicated pharmacological publications, a general methodology for such an assay is as follows:
-
Receptor Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone or a more selective D4 radioligand) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Sonepiprazole).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizing the Concepts
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of Sonepiprazole as a D4 receptor antagonist.
Caption: Workflow of the Sonepiprazole clinical trial.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor responsivity in schizophrenic patients in a drug-free state and after treatment with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Sonepiprazole Hydrochloride: A Comparative Guide to its Effects in Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Sonepiprazole hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, in different animal strains. While direct comparative studies of Sonepiprazole across multiple strains are limited in the published literature, this document synthesizes available data and provides a framework for interpreting its effects based on known strain-specific responses to dopaminergic agents.
Executive Summary
Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole is a potent and selective antagonist of the dopamine D4 receptor. Its mechanism of action is centered on blocking the activity of dopamine at this specific receptor subtype, which is predominantly expressed in cortical and limbic brain regions implicated in cognition and psychosis.
Figure 1: Sonepiprazole's Mechanism of Action at the D4 Receptor.
Comparative Efficacy in Animal Models
Prepulse Inhibition (PPI)
The PPI test is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine (B128758).
Experimental Data:
| Animal Strain | Treatment | Dose Range (mg/kg) | Effect on Apomorphine-Induced PPI Deficit | Citation |
| Wistar Rat | Sonepiprazole (U-101,387) | 3 - 30 | Significant reversal | [1] |
| Sprague-Dawley Rat | Sonepiprazole | Not Available | Hypothesized to be effective, potentially at lower doses than in Wistar rats due to higher sensitivity to apomorphine. |
Experimental Protocol: Prepulse Inhibition Test
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Each rat is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Stimuli:
-
Pulse Alone: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + Pulse: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented 100 ms (B15284909) before the pulse stimulus.
-
No Stimulus: Background noise only.
-
-
Procedure:
-
Following acclimation, a series of trials are presented in a pseudo-random order, including pulse alone, prepulse + pulse, and no stimulus trials.
-
The startle response is recorded for each trial.
-
-
Drug Administration:
-
To induce a PPI deficit, apomorphine (e.g., 0.5 mg/kg, s.c.) is administered 15 minutes before the test session.
-
Sonepiprazole or vehicle is administered (e.g., i.p. or p.o.) at a specified time (e.g., 30-60 minutes) before apomorphine administration.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Figure 2: Workflow for the Prepulse Inhibition Experiment.
Novel Object Recognition (NOR)
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Data:
| Animal Strain | Treatment | Dose Range (mg/kg) | Effect on Recognition Memory | Citation |
| Various Mouse Strains (e.g., C57BL/6, BALB/c) | Sonepiprazole | Not Available | Hypothesized to improve cognitive deficits induced by models of schizophrenia. | |
| Wistar Rat | Sonepiprazole | Not Available | Hypothesized to improve cognitive deficits induced by models of schizophrenia. | |
| Sprague-Dawley Rat | Sonepiprazole | Not Available | Hypothesized to improve cognitive deficits induced by models of schizophrenia. |
Experimental Protocol: Novel Object Recognition Test
-
Apparatus: An open-field arena. A variety of objects that are of similar size but different in shape and texture are required.
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena, and the animal is allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Drug Administration: Sonepiprazole or vehicle is administered before the training phase or before the testing phase, depending on the experimental question (e.g., effects on acquisition or retrieval of memory). To model cognitive deficits, a compound like phencyclidine (PCP) or MK-801 can be administered sub-chronically before the test.
-
Data Analysis: A discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Figure 3: Novel Object Recognition Experimental Workflow.
Locomotor Activity
Locomotor activity is a measure of general arousal and motor function. It is important to assess whether a compound has its own stimulant or sedative effects that could confound the results of other behavioral tests.
Experimental Data:
| Animal Strain | Treatment | Dose Range (mg/kg) | Effect on Spontaneous Locomotion | Citation |
| Not Specified | Sonepiprazole (U-101,387) | Not Specified | No alteration of spontaneous locomotion | |
| Sprague-Dawley Rat | Sonepiprazole | Not Available | Hypothesized to have no significant effect on spontaneous locomotion. | |
| Wistar Rat | Sonepiprazole | Not Available | Hypothesized to have no significant effect on spontaneous locomotion. |
Experimental Protocol: Locomotor Activity Test
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record movement.
-
Habituation: Animals are typically habituated to the testing room for at least 30 minutes before the session.
-
Procedure:
-
Each animal is placed in the center of the open field.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 30-60 minutes).
-
-
Drug Administration: Sonepiprazole or vehicle is administered at a specified time before placing the animal in the arena.
-
Data Analysis: Total distance traveled, time spent in different zones of the arena (center vs. periphery), and other locomotor parameters are analyzed.
Discussion and Future Directions
The available data, although limited to a single strain for direct Sonepiprazole efficacy, provides a strong foundation for its potential as a D4-selective therapeutic. The reversal of apomorphine-induced PPI deficits in Wistar rats is a key finding supporting its antipsychotic-like properties.
The well-documented increased sensitivity of Sprague-Dawley rats to dopamine agonist-induced PPI disruption suggests that Sonepiprazole may be effective at lower doses in this strain. Direct comparative studies are crucial to confirm this hypothesis and to establish a therapeutic index for Sonepiprazole in different genetic backgrounds.
Furthermore, the cognitive-enhancing potential of Sonepiprazole, suggested by its D4 receptor target, needs to be systematically investigated using paradigms like the Novel Object Recognition test in various animal strains, including models of cognitive impairment.
References
A Comparative Analysis of Sonepiprazole Hydrochloride and Aripiprazole: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Sonepiprazole hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, and Aripiprazole (B633), a dopamine D2 receptor partial agonist with a broader receptor binding profile. The following sections detail their in vitro receptor binding affinities, functional activities, and in vivo efficacy in established animal models relevant to antipsychotic activity.
In Vitro Efficacy: A Tale of Two Receptor Profiles
The in vitro data highlight the distinct pharmacological profiles of Sonepiprazole and Aripiprazole. Sonepiprazole demonstrates high selectivity for the dopamine D4 receptor, while Aripiprazole exhibits a more complex interaction with multiple dopamine, serotonin, and adrenergic receptors.
Receptor Binding Affinity
The binding affinities (Ki, nM) of this compound and Aripiprazole for various neurotransmitter receptors are summarized in Table 1. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine Receptors | ||
| D2 | >2,000 | 0.34 - 1.6 |
| D3 | >2,000 | 0.8 - 4.1 |
| D4 | 10 | 44 - 130 |
| Serotonin Receptors | ||
| 5-HT1A | >2,000 | 1.7 - 4.4 |
| 5-HT2A | >2,000 | 3.4 - 9.0 |
| 5-HT2C | >2,000 | 15 |
| 5-HT7 | >2,000 | 39 |
| Adrenergic Receptors | ||
| α1A | >2,000 | 57 |
| α2C | >2,000 | Not widely reported |
| Histamine Receptors | ||
| H1 | >2,000 | 61 |
Note: Data are compiled from various sources and may vary depending on the specific experimental conditions.
Functional Activity
Functional assays provide insights into the intrinsic activity of a compound at a given receptor. Aripiprazole is well-characterized as a partial agonist at D2 receptors, meaning it can act as both an agonist and an antagonist depending on the surrounding dopamine levels. In contrast, Sonepiprazole is a selective antagonist at the D4 receptor.
Aripiprazole Functional Activity at Dopamine D2 Receptors:
-
cAMP Accumulation Assay: Aripiprazole acts as a partial agonist, with its efficacy relative to dopamine varying from 25% to 90% depending on the level of receptor reserve in the cell system.[1]
-
GTPγS Binding Assay: In some studies, Aripiprazole has been shown to act as a full antagonist in GTPγS binding assays.[2] This discrepancy with cAMP assays may be due to differences in signal amplification between the two methods.[2]
-
Gβγ Signaling: Aripiprazole has been demonstrated to be a robust antagonist of D2 receptor-stimulated Gβγ signaling.[2]
In Vivo Efficacy: Predictive Models of Antipsychotic Activity
Animal models that are predictive of antipsychotic efficacy, such as the conditioned avoidance response (CAR) and prepulse inhibition (PPI) tests, are crucial for preclinical drug evaluation.
Conditioned Avoidance Response (CAR)
The CAR test assesses a compound's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic of clinically effective antipsychotics.[3]
Aripiprazole in the CAR Test:
-
Repeated administration of Aripiprazole (3, 10, and 30 mg/kg, s.c.) progressively inhibits avoidance responding in rats.[4]
-
Aripiprazole has been shown to inhibit the conditioned avoidance response at doses associated with striatal D2 receptor occupancy exceeding 80%.[5]
Dose-response data for this compound in the CAR test are not available in the reviewed literature, preventing a direct comparison of its in vivo potency in this model.
Prepulse Inhibition (PPI) of the Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[6] Antipsychotic drugs can often restore these deficits in animal models.
Aripiprazole in the PPI Test:
-
Aripiprazole dose-dependently restores apomorphine-induced deficits in PPI in rats, without significantly affecting PPI in naive animals.[7] The ED50 for restoring PPI disruption was 1.03 mg/kg (i.p.) and 4.45 mg/kg (p.o.).[8]
-
In another study, Aripiprazole was effective in blocking phencyclidine-induced disruption of PPI in mice.[9]
Specific dose-response data for this compound in PPI models are not detailed in the available literature.
Experimental Protocols
In Vitro: Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D4) are prepared from cultured cells or brain tissue homogenates through a series of centrifugation steps.
-
Assay Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (Sonepiprazole or Aripiprazole).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[10]
In Vivo: Conditioned Avoidance Response (CAR) in Rats (General Protocol)
This protocol describes a typical procedure for the CAR test.
-
Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is equipped to deliver a mild electric footshock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a set duration, followed by an unconditioned stimulus (US), the footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, the shock is delivered until the rat escapes to the other compartment (escape response).
-
Testing: After the training phase, the animal is administered the test compound (e.g., Aripiprazole) or a vehicle. The number of avoidance responses, escape responses, and escape failures are recorded during a test session.
-
Evaluation: An effective antipsychotic-like compound is expected to decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the learned behavior rather than general motor impairment.[3][9]
In Vivo: Prepulse Inhibition (PPI) of the Startle Response in Rodents (General Protocol)
This protocol provides a general outline for conducting a PPI experiment.
-
Apparatus: A startle chamber equipped with a sensitive platform to measure the animal's startle response and a speaker to deliver acoustic stimuli is used.
-
Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. These trials include:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
Calculation of PPI: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Drug-induced Deficit and Reversal: To model schizophrenia-like deficits, a drug such as apomorphine (B128758) or phencyclidine can be administered to disrupt PPI. The ability of a test compound (e.g., Aripiprazole) to reverse this disruption is then assessed.[8][11][12]
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Conclusion
References
- 1. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencyclidine-induced hyperlocomotion and increases D2 receptor-mediated behavioral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine D4 receptors: a new opportunity for research on schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonepiprazole Hydrochloride and Clozapine Affinity for the Dopamine D4 Receptor
For Immediate Release
This guide provides a detailed comparison of the binding affinities of sonepiprazole (B1681054) hydrochloride and the atypical antipsychotic clozapine (B1669256) for the human dopamine (B1211576) D4 receptor. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of these two compounds.
Quantitative Analysis of Binding Affinity
The binding affinity of a compound for a receptor is a critical measure of its potency. This is commonly expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data presented below summarizes the experimentally determined Ki values for sonepiprazole hydrochloride and clozapine at the human dopamine D4 receptor.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound (U-101387) | Human Dopamine D4.2 | 10 | [1] |
| Clozapine | Human Dopamine D4 | 1.6 |
It is important to note that while both values are derived from radioligand binding assays, they were determined in separate studies under potentially different experimental conditions. A direct head-to-head comparison in the same assay would provide the most definitive comparison.
Experimental Methodologies
The determination of the binding affinities for both this compound and clozapine was conducted using radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise measurement of ligand-receptor interactions.
Protocol for this compound (U-101387) Binding Assay
The binding affinity of sonepiprazole (referred to as U-101387 in the study) for the human dopamine D4.2 receptor was determined using a radioligand competition binding assay with clonal cell lines stably expressing the receptor.[1] In this type of assay, a radiolabeled ligand with known affinity for the D4 receptor is incubated with cell membranes containing the receptor. Increasing concentrations of the unlabeled compound, sonepiprazole, are then added to compete with the radioligand for binding to the receptor. The concentration of sonepiprazole that displaces 50% of the bound radioligand (the IC50 value) is determined. This IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol for Clozapine Binding Assay
The binding affinity of clozapine for the human dopamine D4 receptor was determined through a direct radioligand binding assay. In this experiment, radiolabeled clozapine ([3H]clozapine) was used to directly measure its binding to the D4 receptor. The affinity, represented by the dissociation constant (Kd), can be directly determined from saturation binding experiments. In a related method, an extrapolated Ki value of 1.3 nM was determined by competing unlabeled clozapine against various radioligands with different properties and extrapolating to a scenario with a water-soluble ligand like dopamine. The direct measurement yielded a Ki value of 1.6 nM.
Below is a generalized workflow for a competitive radioligand binding assay.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). The primary signaling mechanism of the D4 receptor involves coupling to the Gi/o class of G proteins. Upon activation by an agonist, the D4 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the βγ-complex and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
References
Benchmarking Sonepiprazole hydrochloride against newer D4 antagonists
A Comparative Guide to Sonepiprazole Hydrochloride and Newer Dopamine (B1211576) D4 Antagonists
This guide provides a detailed comparison of this compound, a benchmark selective dopamine D4 receptor antagonist, with newer antagonists. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on published experimental data.
Introduction: The Rationale for D4 Receptor Antagonism
The dopamine D4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, limbic system, and medulla, has been a target of interest for neuropsychiatric disorders.[1] The atypical antipsychotic clozapine's relatively high affinity for the D4 receptor led to the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) commonly associated with dopamine D2 receptor blockade.[1]
Sonepiprazole (also known as U-101,387) was developed as a highly selective D4 receptor antagonist.[2][3] Preclinical studies demonstrated its high affinity and selectivity, and it did not produce the catalepsy or neuroendocrine side effects typical of D2 antagonists in animal models.[2] However, in a large clinical trial for schizophrenia, Sonepiprazole was found to be ineffective for treating positive or negative symptoms.[3] Despite this outcome, Sonepiprazole remains a crucial benchmark compound for D4 receptor research. Interest in D4 antagonists has since been renewed for other potential indications, including cognitive deficits, substance use disorders, and glioblastoma.
Benchmarking Against Newer D4 Antagonists
This guide compares Sonepiprazole against two other notable D4 antagonists:
-
L-745,870 : A well-characterized, potent, and highly selective D4 antagonist developed around the same period as Sonepiprazole. Like Sonepiprazole, it also failed to show efficacy in schizophrenia clinical trials, making it a relevant peer for comparison.
-
Compound 24 : A recently developed, highly potent and exceptionally selective D4 antagonist, identified in 2022 during research into novel treatments for glioblastoma.[4][5] It represents the current state-of-the-art in D4-selective ligand design.
Data Presentation: Receptor Binding Profiles
The primary characteristics of a receptor antagonist are its binding affinity (Kᵢ) for the target receptor and its selectivity over other receptors. A lower Kᵢ value indicates higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) and Selectivity
| Compound | D4 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | 5-HT2A Receptor Kᵢ (nM) | D4/D2 Selectivity Ratio |
| Sonepiprazole | 10[2][3] | >2000[2][3] | >2000[2] | >200-fold |
| L-745,870 | 0.43 | 960 | <300 (IC₅₀) | ~2232-fold |
| Compound 24 | 0.66[6] | 5370[6] | Not Reported | ~8136-fold[6] |
Data is compiled from multiple preclinical studies. Direct head-to-head experiments may yield slightly different values.
Experimental Protocols
The data presented in this guide are derived from standard, widely accepted pharmacological assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Clonal cell lines (e.g., HEK293 or CHO cells) stably transfected to express a high density of the human recombinant receptor of interest (e.g., D4.2, D2L) are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Competitive Binding: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]spiperone for D2/D4 receptors) at a fixed concentration and a range of concentrations of the unlabeled test compound (e.g., Sonepiprazole).
-
Equilibrium and Separation: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
In Vitro Functional Assays (cAMP Inhibition)
Objective: To determine a compound's functional activity as an antagonist at a Gᵢ/ₒ-coupled receptor like the D4 receptor.
Methodology:
-
Cell Culture: Stably transfected cells expressing the D4 receptor are cultured. These cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., Sonepiprazole) for a defined period.
-
Agonist Stimulation: A D4 receptor agonist (e.g., quinpirole) is added at a fixed concentration (typically its EC₈₀) to stimulate the receptors, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect is determined as the IC₅₀ or Kₑ value, indicating its functional potency.
Mandatory Visualizations
Caption: D4 receptor Gᵢ-coupled signaling pathway and the inhibitory mechanism of an antagonist.
Caption: Standard experimental workflow for the preclinical evaluation of D4 antagonists.
Caption: Logical framework for benchmarking D4 receptor antagonists.
References
- 1. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Sonepiprazole Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Sonepiprazole hydrochloride based on established principles of laboratory safety and pharmaceutical waste management. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations.
This compound is a selective D4 receptor antagonist used in research. Proper management and disposal of this and similar research chemicals are paramount to ensuring personnel safety and environmental protection. The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] Non-compliance can lead to significant penalties and, more importantly, potential harm to human health and the environment.[3]
Hazard Characterization and Waste Classification
Before disposal, it is crucial to characterize the waste stream containing this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, an SDS for a similar research compound would typically provide critical information for this characterization. Key hazards often associated with potent, biologically active molecules include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[4]
Key Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will contain specific hazard classifications and recommend disposal methods.
-
Determine if the Waste is Hazardous: Based on the SDS and relevant regulations like the Resource Conservation and Recovery Act (RCRA), determine if the this compound waste is considered hazardous.[1][2]
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted. It should be collected in a designated, properly labeled, and sealed container.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution and local regulations.
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.
-
Engage a Licensed Waste Disposal Vendor: The disposal of chemical and pharmaceutical waste should be handled by a licensed and reputable hazardous waste disposal company. These vendors are equipped to manage the incineration or other approved disposal methods for such materials.[3][5]
Prohibited Disposal Methods:
-
Do Not Flush Down the Drain: Flushing pharmaceuticals down the toilet or drain can lead to the contamination of waterways, as wastewater treatment facilities are often not equipped to remove them completely.[6] The EPA's Subpart P regulation explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
Do Not Dispose of in Regular Trash: Unused or expired medications and research chemicals should not be placed in the regular trash, as this can lead to environmental leaching from landfills and potential for accidental exposure.[3][6]
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available without its SDS, the following table outlines the types of information researchers should seek in the SDS to inform a safe disposal plan.
| Data Point | Relevance to Disposal | Example Value (Hypothetical) |
| LD50 (Oral, Rat) | Indicates the acute toxicity of the substance. A lower LD50 value suggests higher toxicity, necessitating more stringent handling and disposal procedures. | 300 mg/kg |
| Water Solubility | Affects the potential for environmental dissemination if improperly disposed of. | 10 mg/mL |
| Persistence and Degradability | Information on how long the substance persists in the environment helps to understand its long-term impact. | Not readily biodegradable |
| Bioaccumulative Potential | Indicates if the substance is likely to accumulate in organisms, which can have ecological consequences. | Log Kow > 4 |
Experimental Protocols for Disposal Method Development
In the absence of specific disposal guidelines for a novel research compound like this compound, a systematic approach is required to develop a safe disposal protocol. This typically involves:
-
Literature Review: A thorough review of the chemical and toxicological properties of the compound and its analogs.
-
Hazard Assessment: A comprehensive assessment of the physical, health, and environmental hazards based on available data and computational toxicology models.
-
Bench-Scale Treatment Studies: For larger quantities of waste, small-scale studies may be conducted to evaluate the effectiveness of potential treatment methods (e.g., chemical degradation) before scaling up. This should only be performed by trained personnel in a controlled laboratory setting.
-
Compatibility Testing: Ensuring that the waste is compatible with the materials of the collection container and any other chemicals it may inadvertently come into contact with.
These protocols should be developed and validated by qualified environmental health and safety professionals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Disposal workflow for this compound.
By adhering to these principles and working closely with institutional environmental health and safety departments, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling Sonepiprazole hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sonepiprazole hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification/Standard | Rationale |
| Respiratory Protection | Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR) | NIOSH-approved with P100 (or equivalent) particulate filters. For higher risk activities, a PAPR is recommended.[2] | Prevents inhalation of fine powder, a primary route of exposure. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex, double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. | Protects eyes from airborne particles and accidental splashes. |
| Body Protection | Disposable coverall | Made of a non-woven material like Tyvek®.[3][4] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | N/A | Protects feet from spills and prevents tracking of contaminants. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize risk during the handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment and materials, including the compound, spatulas, weigh boats, solvent, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula. Avoid creating dust.
-
Record the weight and securely close the primary container of the compound.
-
-
Solution Preparation (if applicable):
-
If preparing a solution, add the weighed powder to the appropriate solvent in a suitable container within the ventilated enclosure.
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces with a suitable deactivating agent or a wet paper towel to prevent dust generation.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Original or clearly labeled, sealed container | Dispose of as hazardous chemical waste through a licensed waste disposal company.[5][6] Incineration is the preferred method.[6] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Labeled hazardous waste bag or container | Incineration via a licensed waste disposal service. |
| Contaminated PPE (gloves, shoe covers, coverall) | Labeled hazardous waste bag | Incineration via a licensed waste disposal service. |
| Empty Stock Container | Original container | Deface the label and dispose of according to institutional guidelines. May be placed in regular trash if thoroughly decontaminated. |
| Solutions of this compound | Labeled, sealed waste container | Dispose of as hazardous chemical waste. Do not pour down the drain.[7] |
Decontamination Procedure
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a detergent solution followed by a rinse with an appropriate solvent (e.g., 70% ethanol) to clean surfaces.
-
Ensure all cleaning materials are disposed of as hazardous waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 3mnederland.nl [3mnederland.nl]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
